Methyl 2-chloroacrylate
描述
Structure
3D Structure
属性
IUPAC Name |
methyl 2-chloroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H5ClO2/c1-3(5)4(6)7-2/h1H2,2H3 | |
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InChI Key |
AWJZTPWDQYFQPQ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
COC(=O)C(=C)Cl | |
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Molecular Formula |
C4H5ClO2 | |
| Record name | METHYL 2-CHLOROACRYLATE | |
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Related CAS |
25704-33-0 | |
| Record name | 2-Propenoic acid, 2-chloro-, methyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID4025585 | |
| Record name | Methyl 2-chloroacrylate | |
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Molecular Weight |
120.53 g/mol | |
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Physical Description |
Methyl 2-chloroacrylate is a colorless liquid. Used to make acrylic high polymer with properties closely resembling those of polymethylmethacrylate. Monomer for specialty polymers (e.g., aircraft glazing). (EPA, 1998), Colorless liquid; [HSDB] Chlorine-like odor; [MSDSonline] | |
| Record name | METHYL 2-CHLOROACRYLATE | |
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| Record name | Methyl 2-chloroacrylate | |
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Boiling Point |
126 °F at 51 mmHg (EPA, 1998), 52 °C @ 51 mm Hg | |
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| Record name | METHYL 2-CHLOROACRYLATE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), > 10% in ether | |
| Record name | METHYL 2-CHLOROACRYLATE | |
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Density |
1.189 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.189 @ 20 °C/4 °C | |
| Record name | METHYL 2-CHLOROACRYLATE | |
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Vapor Pressure |
29.0 [mmHg] | |
| Record name | Methyl 2-chloroacrylate | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
80-63-7 | |
| Record name | METHYL 2-CHLOROACRYLATE | |
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Foundational & Exploratory
A Technical Guide to the Physical Properties of Methyl 2-chloroacrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of Methyl 2-chloroacrylate (CAS No: 80-63-7). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and safety assessments. This document summarizes key quantitative data in a structured format, outlines general experimental methodologies for their determination, and provides a visual representation of the typical experimental workflow.
Core Physical and Chemical Properties
This compound, with the chemical formula C₄H₅ClO₂, is a colorless liquid.[1][2] It is primarily used in the production of acrylic high polymers and as a monomer for specialty polymers, such as those used in aircraft glazing.[1][2]
Table 1: Summary of Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 120.53 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Density | 1.189 g/cm³ at 20 °C (68 °F) | [1][2] |
| 1.20 g/cm³ (Specific Gravity 20/20) | [3] | |
| 1.155 g/cm³ | ||
| Boiling Point | 52 °C (126 °F) at 51 mmHg | [1][2] |
| 50 °C at 50 mmHg | [3] | |
| 124.6 °C at 760 mmHg | ||
| Melting Point | -37 °C | [3][4] |
| Refractive Index | 1.4420 at 20 °C | [1] |
| 1.44 | [3] | |
| 1.426 | ||
| 1.442-1.444 | [4][5] | |
| Vapor Pressure | 29.0 mmHg | [1][6] |
| 12.6 mmHg at 25 °C | ||
| Flash Point | 33 °C | [3][4] |
| 39.7 °C | ||
| Solubility | Insoluble in water (less than 1 mg/mL at 22 °C) | [2][7] |
| Soluble in ether (> 10%) | [1][3] |
Experimental Protocols for Determination of Physical Properties
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The apparatus is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected. For measurements at reduced pressure, a vacuum pump is connected to the apparatus.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid.
Methodology:
-
Apparatus: A capillary tube melting point apparatus is typically used.
-
Procedure: A small amount of solidified this compound (achieved by cooling) is packed into a capillary tube. The tube is placed in the melting point apparatus, which is then heated slowly. The temperature range over which the solid melts to a clear liquid is recorded as the melting point.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology:
-
Apparatus: A pycnometer or a digital densitometer is used for accurate measurements.
-
Procedure (Pycnometer): The empty pycnometer is weighed. It is then filled with the sample of this compound and weighed again. The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water). The density is calculated by dividing the mass of the sample by its volume. The temperature of the sample is carefully controlled and recorded.
Determination of Refractive Index
The refractive index of a material is a dimensionless number that describes how fast light travels through the material.
Methodology:
-
Apparatus: An Abbe refractometer is commonly used.
-
Procedure: A few drops of this compound are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read from the scale. The temperature is maintained at a constant value, typically 20 °C, as the refractive index is temperature-dependent.
Determination of Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
Methodology:
-
Apparatus: A static or dynamic method can be employed. A common static method involves a mercury manometer connected to an evacuated flask containing the sample.
-
Procedure: The sample is introduced into the evacuated flask, which is then placed in a constant-temperature bath. The difference in the mercury levels of the manometer is measured to determine the vapor pressure of the substance at that temperature.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid chemical such as this compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. This compound | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 80-63-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 80-63-7 CAS MSDS (METHYL ALPHA-CHLOROACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methyl 2-chloroacrylate chemical structure and CAS number.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-chloroacrylate (MCA), a versatile monomer and chemical intermediate. It covers its chemical identity, physicochemical properties, key applications in polymer science and pharmaceutical synthesis, and representative experimental protocols.
Core Chemical Identity
This compound, with the CAS Number 80-63-7 , is a halogenated acrylate ester.[1][2] Its chemical structure features a vinyl group substituted with both a chlorine atom and a methoxycarbonyl group, leading to its high reactivity in polymerization and nucleophilic substitution reactions.
Synonyms:
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below, providing essential data for experimental design and safety assessments.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 80-63-7 | [1][2] |
| Molecular Formula | C₄H₅ClO₂ | [1][2] |
| Molecular Weight | 120.53 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Density | 1.189 g/cm³ at 20°C | [1] |
| Boiling Point | 52°C at 51 mmHg | [1] |
| Solubility in Water | Insoluble | [1] |
| IUPAC Name | methyl 2-chloroprop-2-enoate | [2] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Identifier/Reference |
| ¹H NMR | Spectral data available in chemical databases. |
| ¹³C NMR | Spectral data available in chemical databases. |
| Infrared (IR) Spectrum | Coblentz Society Spectral Collection: 1948 |
| Mass Spectrum | Data available from NIST Mass Spectrometry Data Center. |
Key Applications and Synthesis Pathways
This compound is a valuable building block in organic synthesis, primarily utilized in two main areas: the production of specialty polymers and the synthesis of L-cysteine, an important amino acid.
Monomer for Specialty Polymers
MCA can undergo free-radical polymerization to produce poly(this compound). This polymer and its copolymers are of interest for applications requiring materials with properties similar to polymethylmethacrylate (PMMA) but with potentially modified characteristics due to the presence of the chlorine atom.
Caption: General workflow for the free-radical polymerization of this compound.
Intermediate in L-cysteine Synthesis
A significant application of this compound in the pharmaceutical and food industries is its role as a precursor in the industrial synthesis of L-cysteine. It reacts with thiourea to form 2-aminothiazoline-4-carboxylic acid, a key intermediate that can then be hydrolyzed to produce L-cysteine.[1]
Caption: Reaction pathway for the synthesis of the L-cysteine intermediate.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. Note: These protocols are based on established procedures for similar compounds and may require optimization for specific laboratory conditions and desired outcomes.
Synthesis of this compound
A common route for the synthesis of α-chloroacrylates is through the dehydrochlorination of 2,3-dichloropropionates.
Methodology:
-
Starting Material: Methyl 2,3-dichloropropionate.
-
Reagent: A suitable non-nucleophilic base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is used to facilitate the elimination of HCl.
-
Solvent: An aprotic solvent like diethyl ether or dichloromethane is typically used.
-
Procedure: a. Dissolve Methyl 2,3-dichloropropionate in the chosen solvent and cool the mixture in an ice bath. b. Add the base dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for several hours. d. Monitor the reaction progress using TLC or GC. e. Upon completion, the resulting salt (e.g., triethylammonium chloride) is filtered off. f. The filtrate is washed with dilute acid, water, and brine. g. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. h. The crude product is purified by vacuum distillation to yield pure this compound.
Free-Radical Polymerization of this compound
This protocol describes a typical solution polymerization using a free-radical initiator.
Methodology:
-
Monomer Purification: this compound should be passed through a column of basic alumina to remove any inhibitor (e.g., hydroquinone) before use.
-
Initiator: Azo-bis-isobutyronitrile (AIBN) is a commonly used thermal initiator.
-
Solvent: Anhydrous toluene or 1,4-dioxane can be used as the polymerization solvent.
-
Procedure: a. In a flask equipped with a condenser and a magnetic stirrer, dissolve the purified this compound and AIBN (typically 0.1-1.0 mol% relative to the monomer) in the solvent. b. De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. c. Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under the inert atmosphere. d. Maintain the temperature and stirring for the desired reaction time (e.g., 2-24 hours). e. To isolate the polymer, cool the reaction mixture and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring. f. Collect the precipitated polymer by filtration. g. Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.
Synthesis of 2-Aminothiazoline-4-carboxylic Acid
This protocol outlines the reaction of this compound with thiourea.
Methodology:
-
Reactants: this compound and thiourea.
-
Solvent: An aqueous or alcoholic solvent is typically used.
-
Procedure: a. Dissolve thiourea in the chosen solvent. b. Add this compound to the thiourea solution. The reaction is often exothermic and may require cooling. c. Stir the mixture at room temperature or with gentle heating for a specified period. d. The progress of the reaction can be monitored by the precipitation of the product or by analytical techniques such as HPLC. e. The intermediate, 2-aminothiazoline-4-carboxylic acid, may precipitate from the reaction mixture upon cooling. f. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried. g. Further purification can be achieved by recrystallization.
This guide provides foundational information for researchers working with this compound. For any specific application, it is recommended to consult the primary literature and perform appropriate safety assessments.
References
The Strategic Role of Methyl 2-chloroacrylate in Advanced Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloroacrylate (MCA) is a versatile monomer that holds significant potential in the field of polymer chemistry. Its unique chemical structure, featuring both a reactive acrylate group and a chlorine substituent, allows for the synthesis of a wide array of specialty polymers with tailored properties. While its applications are not as extensively documented as those of its close analog, methyl methacrylate (MMA), MCA serves as a critical building block for creating advanced materials with potential uses in high-performance plastics, coatings, and importantly, in the biomedical and pharmaceutical sectors. This technical guide provides a comprehensive overview of the key applications of MCA in polymer chemistry, focusing on its polymerization behavior, the properties of the resulting polymers, and its emerging role in drug development. Due to the limited availability of specific quantitative data for poly(this compound) (PMCA), this guide will also leverage the extensive research on poly(methyl methacrylate) (PMMA) as a well-established benchmark for comparison and prediction of properties.
Homopolymerization of this compound
This compound can undergo polymerization to form poly(this compound) (PMCA), a thermoplastic polymer. The presence of the chlorine atom on the alpha-carbon of the acrylate group influences the electronic and steric environment of the double bond, which in turn affects its polymerization kinetics and the properties of the resulting polymer. Generally, PMCA is described as a hard, transparent material with properties that closely resemble those of PMMA.[1][2]
Properties of Poly(this compound)
While detailed quantitative data for PMCA is scarce in publicly available literature, its properties can be inferred from its structural similarity to PMMA. The substitution of a methyl group in PMMA with a more electronegative and slightly bulkier chlorine atom in PMCA is expected to influence properties such as glass transition temperature (Tg), thermal stability, and refractive index.
Table 1: Comparison of Monomer Properties and Expected Polymer Properties
| Property | This compound (MCA) | Methyl Methacrylate (MMA) - Reference |
| Monomer Molecular Weight ( g/mol ) | 120.53[1] | 100.12 |
| Monomer Density (g/cm³) | 1.189 | 0.94 |
| Monomer Boiling Point (°C) | 126 (at 51 mmHg) | 101 |
| Expected Polymer Glass Transition Temp. (Tg) | Expected to be higher than PMMA | ~105 °C |
| Expected Polymer Thermal Stability | Potentially altered due to C-Cl bond | Good thermal stability |
| Expected Polymer Refractive Index | Expected to be higher than PMMA | ~1.49 |
Note: The properties for PMCA are expected values based on chemical structure and require experimental verification.
Copolymerization of this compound
Copolymerization is a key strategy to tailor the properties of polymers. By incorporating other functional monomers alongside MCA, it is possible to create copolymers with a wide range of chemical and physical characteristics. The reactivity ratios of the comonomers determine the composition and sequence distribution of the final copolymer, which in turn dictates its macroscopic properties.
Reactivity Ratios
The reactivity ratios (r1 and r2) in copolymerization describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. While specific reactivity ratios for MCA with a wide range of comonomers are not extensively reported, a study on the radical copolymerization of this compound (M1) with carbonyl-containing phenyl methacrylates (M2) provides some insight. For instance, in the copolymerization with 4-methacryloyloxyacetophenone, the reactivity ratios were determined, indicating how the two monomers incorporate into the polymer chain.
Table 2: Reactivity Ratios for Copolymerization of this compound (M1) with a Phenyl Methacrylate (M2)
| Comonomer (M2) | r1 (MCA) | r2 | Method |
| 4-Methacryloyloxyacetophenone | 0.45 ± 0.05 | 1.12 ± 0.1 | Fineman-Ross |
Data extracted from a study on radical copolymerization.
Key Applications in Polymer Chemistry
The unique properties of MCA-based polymers make them suitable for a variety of applications, from specialty plastics to advanced functional materials.
Specialty Polymers and High-Performance Plastics
Polymers derived from MCA are noted for their potential use in applications requiring high performance, such as in the manufacturing of acrylic high polymers and for aircraft glazing.[1][2] The presence of the chlorine atom can enhance properties like flame retardancy and refractive index, making them attractive for specialized optical and structural applications.
Biomedical Applications and Drug Delivery
While direct applications of MCA-based polymers in drug delivery are still an emerging area of research, the well-established use of PMMA in this field provides a strong rationale for exploring PMCA and its copolymers for similar purposes. PMMA is widely used in bone cements, dental implants, and as a matrix for controlled drug release due to its biocompatibility.[3]
The reactive chlorine atom in MCA offers a potential advantage over MMA, as it can serve as a handle for post-polymerization modification. This allows for the attachment of targeting ligands, drugs, or other functional molecules to the polymer backbone, creating sophisticated drug delivery systems.
Workflow for a Potential MCA-based Drug Delivery System:
Caption: Workflow for a potential MCA-based targeted drug delivery system.
Experimental Protocols
Detailed and validated experimental protocols for the polymerization of MCA are not widely published. However, protocols for the controlled radical polymerization of the structurally similar monomer, MMA, can be adapted. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two powerful techniques for synthesizing well-defined polymers.
Example Protocol: Atom Transfer Radical Polymerization (ATRP) of an Acrylate Monomer (Adapted for MCA)
This protocol is a general guideline adapted from established ATRP procedures for methacrylates and should be optimized for MCA.
Materials:
-
This compound (MCA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Penta(methyl)diethylene-triamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
To a dried Schlenk flask, add CuBr (1 eq relative to initiator).
-
Seal the flask, and cycle between vacuum and nitrogen three times to remove oxygen.
-
In a separate flask, prepare a solution of MCA (e.g., 100 eq), PMDETA (1 eq), and anisole.
-
Deoxygenate the monomer solution by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated monomer solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.
-
Add the initiator, EBiB (1 eq), to the reaction mixture via a syringe to start the polymerization.
-
Place the flask in a preheated oil bath at a specified temperature (e.g., 60-90 °C) and stir.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or GC.
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air.
-
Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to a constant weight.
Polymerization Process Diagram:
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Conclusion and Future Outlook
This compound is a monomer with considerable, yet largely untapped, potential in polymer chemistry. While its homopolymers and copolymers exhibit properties analogous to the widely used polymethacrylates, the presence of the chlorine atom provides a unique chemical handle for synthesizing functional and advanced materials. The development of controlled polymerization techniques for MCA and a deeper investigation into the properties of its polymers are crucial next steps. For researchers and professionals in drug development, MCA-based polymers represent a promising platform for creating novel drug delivery systems with capabilities for precise drug conjugation and targeting. Further research into the synthesis, characterization, and biomedical applications of these polymers is warranted to fully realize their potential.
References
Spectroscopic Profile of Methyl 2-chloroacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-chloroacrylate (C₄H₅ClO₂), a reactive monomer used in the synthesis of various polymers. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available | - | =CH₂ |
| Data not available | - | =CH₂ |
| Data not available | s | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | -C=O |
| Data not available | =C(Cl)- |
| Data not available | =CH₂ |
| Data not available | -OCH₃ |
Specific ¹³C NMR chemical shifts for this compound are not publicly available. The assignments are predicted based on the chemical structure.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | C=O stretch |
| Data not available | C=C stretch |
| Data not available | C-O stretch |
| Data not available | C-Cl stretch |
| Data not available | =C-H bend |
| Data not available | C-H stretch |
While an IR spectrum (ID: 1948) is noted in the Coblentz Society Spectral Collection, the detailed peak list is not publicly accessible. The assignments are based on characteristic functional group absorptions for acrylates.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 120 | [M]⁺ (Molecular ion for ³⁵Cl isotope) |
| 122 | [M+2]⁺ (Molecular ion for ³⁷Cl isotope) |
| 89 | [M - OCH₃]⁺ |
| 61 | [M - COOCH₃]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center suggests these primary fragments for this compound under electron ionization.[1]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.
Methodology:
-
Sample Preparation: A sample of neat this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) are averaged due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: As this compound is a liquid, a neat sample is used. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: The salt plates with the thin liquid film are placed in the sample holder of the spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then determined.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
Gas Chromatography:
-
A capillary column suitable for volatile organic compounds (e.g., a non-polar or medium-polarity column) is used.
-
The oven temperature is programmed to ensure good separation of the analyte from any impurities.
-
Helium is typically used as the carrier gas.
-
-
Ionization: Electron ionization is employed, with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
In-Depth Technical Guide to Methyl 2-chloroacrylate: Commercial Availability, Purity, and Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloroacrylate (MCA) is a reactive monomer and versatile chemical intermediate with the chemical formula C₄H₅ClO₂. Its structure, featuring both an acrylate group and a vinyl chloride moiety, makes it a valuable building block in polymer chemistry and organic synthesis. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, the available purity grades, and detailed experimental protocols for its key applications, particularly in polymerization and as a precursor in the synthesis of L-cysteine.
Commercial Suppliers and Purity Grades
This compound is commercially available from a range of chemical suppliers, catering to both research and industrial needs. The purity of the commercially available product is crucial for its intended application, with higher purities generally required for polymerization and pharmaceutical applications. The compound is typically stabilized with inhibitors such as hydroquinone (HQ) to prevent spontaneous polymerization.
A summary of prominent commercial suppliers and their offered purity grades is presented in the table below.
| Supplier | Purity Grade | Notes |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Stabilized with Hydroquinone (HQ) |
| Sigma-Aldrich | Not explicitly listed for this compound (CAS 80-63-7), but offers Methyl 2-(chloromethyl)acrylate (CAS 922-15-6) at 95% purity. | Important to distinguish between isomers. |
| AB Enterprises | High-purity | Specific percentage not detailed on the website, but they emphasize suitability for pharmaceutical manufacturing. |
| Clearsynth | High quality | Accompanied by a Certificate of Analysis. |
| United States Biological | Highly Purified | Specific purity percentage not provided. |
Experimental Protocols
This compound is a key reactant in several important chemical transformations. Below are detailed methodologies for two of its primary applications.
Synthesis of 2-Aminothiazoline-4-carboxylic Acid
A crucial application of this compound is in the synthesis of 2-aminothiazoline-4-carboxylic acid, a key intermediate in the industrial production of the amino acid L-cysteine.[1] The reaction involves the condensation of this compound with thiourea.
Reaction Scheme:
Caption: Synthesis of L-Cysteine intermediate from this compound.
Detailed Protocol:
A generalized laboratory-scale procedure would involve:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with a suitable solvent (e.g., water or an aqueous-organic co-solvent system).
-
Reactant Addition: Thiourea is dissolved or suspended in the solvent. This compound is then added, often dropwise, to control the initial reaction rate. The molar ratio of thiourea to this compound is typically near stoichiometric.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature, likely in the range of 50-100 °C, and maintained for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product, 2-aminothiazoline-4-carboxylic acid, may precipitate out of the solution or can be isolated by adjusting the pH to its isoelectric point. The crude product is then collected by filtration, washed with a suitable solvent to remove impurities, and dried.
-
Purification: Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product of high purity.
Polymerization of this compound
This compound can undergo polymerization to form poly(this compound), a polymer with properties potentially similar to poly(methyl methacrylate) (PMMA).[1] Both free-radical and anionic polymerization methods can be envisioned for this monomer.
Free-Radical Polymerization Workflow:
Caption: Workflow for the free-radical polymerization of this compound.
Detailed Protocol for Free-Radical Polymerization:
A general procedure for the bulk or solution free-radical polymerization of an acrylic monomer can be adapted for this compound:
-
Monomer Purification: To ensure reproducible polymerization kinetics, it is essential to remove the inhibitor (e.g., hydroquinone) from the commercial monomer. This can be achieved by washing the monomer with an aqueous alkali solution (e.g., 5% NaOH) in a separatory funnel, followed by washing with deionized water until neutral. The monomer is then dried over an anhydrous salt (e.g., MgSO₄) and distilled under reduced pressure.
-
Reaction Setup: A polymerization tube or flask is charged with the purified monomer and a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), at a typical concentration of 0.1-1 mol% relative to the monomer. For solution polymerization, a suitable solvent (e.g., toluene, ethyl acetate) is added.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: The sealed reaction vessel is placed in a constant temperature bath (e.g., 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time.
-
Isolation and Purification of the Polymer: The polymerization is quenched by cooling the reaction mixture. The polymer is then precipitated by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol or hexane). The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., acetone or THF), and reprecipitated. This process is repeated to remove any unreacted monomer and initiator residues. The final polymer is dried under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by various techniques, including Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Anionic Polymerization:
Signaling Pathways and Biological Activity
A thorough review of the scientific literature did not reveal any specific, well-characterized signaling pathways that are directly modulated by this compound. Its primary biological effects are associated with its high reactivity and toxicity.
This compound is a strong irritant to the skin, eyes, and respiratory system.[6] Contact with the skin can cause severe irritation and blistering.[6] Inhalation of its vapors can lead to pulmonary irritation and edema.[6] The toxicological effects are likely due to its ability to react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to cellular damage. However, this is a general mechanism of toxicity for reactive electrophiles and is not indicative of specific signaling pathway modulation.
For researchers in drug development, the primary relevance of this compound is as a building block in chemical synthesis rather than as a biologically active molecule that interacts with specific signaling cascades. Its role in the synthesis of L-cysteine, a precursor to many important biological molecules, is its most significant contribution to the life sciences.
Conclusion
This compound is a readily available chemical intermediate with important applications in polymer synthesis and as a precursor for the amino acid L-cysteine. This guide has provided an overview of its commercial suppliers and purity grades, along with generalized but detailed experimental protocols for its key reactions. While the compound is a valuable synthetic tool, its high reactivity and toxicity necessitate careful handling. The current body of scientific literature does not indicate a direct role for this compound in the modulation of specific biological signaling pathways; its significance in drug development and research lies in its utility as a versatile chemical building block.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. CN102180842B - Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Living Anionic Polymerization – A Powerful Method - Advanced Science News [advancedsciencenews.com]
- 6. nj.gov [nj.gov]
Reactivity of the Vinyl Group in Methyl 2-Chloroacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloroacrylate (MCA) is a versatile monomer and synthetic intermediate. The reactivity of its vinyl group is governed by the interplay of the electron-withdrawing nature of both the ester and the α-chloro substituent. This technical guide provides an in-depth analysis of the reactivity of the vinyl group in this compound, focusing on key reaction classes: cycloaddition reactions, polymerization, and nucleophilic additions. This document summarizes available quantitative data, provides detailed experimental protocols for representative reactions, and presents reaction mechanisms through signaling pathway diagrams.
Introduction
This compound (C₄H₅ClO₂) is a colorless liquid utilized in the synthesis of acrylic high polymers and as a monomer for specialty polymers.[1][2] Its chemical structure, featuring a vinyl group activated by both a methoxycarbonyl and a chlorine atom, imparts a unique reactivity profile, making it a subject of interest for organic synthesis and polymer chemistry. The electron-deficient nature of the double bond renders it susceptible to attack by nucleophiles and makes it a potentially reactive partner in cycloaddition and polymerization reactions. This guide aims to provide a comprehensive overview of the vinyl group's reactivity in MCA.
Cycloaddition Reactions
The electron-poor nature of the double bond in this compound suggests its utility as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. While specific quantitative data for this compound in these reactions is limited in the available literature, its reactivity can be inferred from studies on similar electron-deficient acrylates.
Diels-Alder Reactions
This compound is expected to react with electron-rich dienes in [4+2] cycloaddition reactions. The presence of the electron-withdrawing chloro and ester groups lowers the energy of the LUMO of the dienophile, facilitating the reaction with the HOMO of the diene. The regioselectivity of the reaction with unsymmetrical dienes is influenced by both electronic and steric factors. While no specific experimental data for the [4+2] cycloaddition of this compound was found, extensive research exists for the reactions of cyclopentadiene with methyl acrylate. These reactions typically yield a mixture of endo and exo isomers, with the endo product often being the major isomer under kinetic control.[3]
Table 1: Representative Diels-Alder Reaction Data for Methyl Acrylate (as a proxy for MCA)
| Diene | Dienophile | Conditions | Product(s) | Yield (%) | Endo/Exo Ratio |
| Cyclopentadiene | Methyl Acrylate | Benzene, 18 °C, 16 h | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Complex mixture | Not specified |
| 1-Phenyl-1,3-butadiene | Methyl Acrylate | Not specified | Methyl 2-phenylcyclohex-3-enecarboxylate | Not specified | Not specified |
Data for methyl acrylate is presented as an analogue due to the lack of specific data for this compound.
1,3-Dipolar Cycloadditions
This compound is also anticipated to be a good dipolarophile in reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings.[4][5] The regioselectivity of these cycloadditions is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile.[6]
Experimental Protocol: Diels-Alder Reaction of an Acrylate with Cyclopentadiene (Adapted for this compound)
Materials:
-
This compound (1.0 eq)
-
Freshly cracked cyclopentadiene (1.2 eq)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the monomer chilled on ice.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Slowly add the chilled cyclopentadiene (1.2 eq) to the stirred solution at room temperature.
-
The reaction mixture is then heated to 80 °C and stirred for 8 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate.
-
The product is purified by column chromatography on silica gel to yield the corresponding bicyclic adduct.
Diagram 1: Proposed Diels-Alder Reaction of this compound
Caption: Diels-Alder reaction pathway.
Polymerization
This compound is known to be polymerizable, yielding poly(this compound).[1] The presence of the α-chloro substituent influences the polymerization mechanism and the properties of the resulting polymer. Both free-radical and anionic polymerization methods can be considered.
Free-Radical Polymerization
Free-radical polymerization of this compound can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The rate of polymerization and the molecular weight of the resulting polymer are dependent on factors like initiator concentration, monomer concentration, and temperature.[7] Higher initiator concentrations generally lead to lower molecular weight polymers due to a higher rate of initiation and subsequent termination.[7]
Table 2: Conditions for Free-Radical Polymerization of Methacrylates (as a proxy for MCA)
| Monomer | Initiator | Initiator Conc. | Solvent | Temperature (°C) | Polymer |
| Methyl Methacrylate | AIBN | 0.4 mmol | Toluene | 80 | Poly(methyl methacrylate) |
| n-Hexyl Acrylate | AIBN | 0.4 mmol | Toluene | 80 | Poly(n-hexyl acrylate) |
Data for related monomers is presented as an analogue due to the lack of specific data for this compound.
Anionic Polymerization
The electron-withdrawing groups on this compound make it a suitable candidate for anionic polymerization.[8] This method can potentially lead to polymers with a narrow molecular weight distribution and controlled architecture. However, anionic polymerization of acrylates can be complicated by side reactions, such as nucleophilic attack at the carbonyl group or chain transfer reactions.[8]
Experimental Protocol: Free-Radical Polymerization of this compound (Adapted)
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Remove the inhibitor from this compound by passing it through a column of basic alumina.
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified this compound in anhydrous toluene.
-
Add AIBN (e.g., 0.1 mol% relative to the monomer) to the solution.
-
The flask is sealed and placed in a preheated oil bath at 70-80 °C.
-
The polymerization is allowed to proceed for a specified time (e.g., 4-24 hours), with stirring.
-
The polymerization is quenched by cooling the flask in an ice bath.
-
The polymer is precipitated by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Diagram 2: Free-Radical Polymerization Workflow
Caption: Free-radical polymerization process.
Nucleophilic Addition Reactions
The electron-deficient vinyl group of this compound is highly susceptible to nucleophilic attack, primarily through a Michael-type addition. A variety of nucleophiles, including amines and thiols, can add to the β-carbon of the double bond.
Addition of Amines
Primary and secondary amines readily undergo aza-Michael addition to this compound to form β-amino acid derivatives.[9] These reactions are often carried out under mild conditions and can be accelerated by microwave irradiation.[9]
Table 3: Michael Addition of Amines to Acrylates (as a proxy for MCA)
| Amine | Acrylate | Conditions | Product | Yield (%) |
| Benzylamine | Methyl crotonate | Methanol, Microwave, 150 °C, 3 h | (rac)-Methyl N-benzyl-3-aminobutanoate | 98 |
| Benzylamine | Methyl methacrylate | Methanol, Microwave, 130 °C, 1 h | (rac)-Methyl 3-(benzylamino)-2-methylpropanoate | 97 |
Data for related acrylates is presented as an analogue due to the lack of specific data for this compound.
Addition of Thiols
Thiols are excellent nucleophiles for the Michael addition to electron-deficient alkenes in a reaction known as the thiol-Michael addition.[2][9] This reaction is highly efficient and proceeds under mild conditions, often catalyzed by a base or a nucleophile.[2]
Experimental Protocol: Aza-Michael Addition of a Secondary Amine to this compound (Adapted)
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., piperidine) (1.1 eq)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
To the stirred solution, add the secondary amine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the β-amino ester product.
Diagram 3: Nucleophilic Addition Mechanism
Caption: General mechanism for Michael addition.
Conclusion
References
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. par.nsf.gov [par.nsf.gov]
A Technical Guide to the Industrial Potential of Poly(methyl 2-chloroacrylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(methyl 2-chloroacrylate) (PMCA) is a halogenated acrylic polymer with the potential for a diverse range of industrial applications. While its non-halogenated counterpart, poly(methyl methacrylate) (PMMA), is widely utilized in various sectors, PMCA remains a less explored specialty polymer. The presence of a chlorine atom on the alpha-carbon of the repeating unit is anticipated to significantly modify the polymer's properties, offering unique advantages in fields such as biomedicine, flame retardants, and specialty adhesives. This technical guide provides an in-depth overview of the core characteristics of the monomer, compares the known properties of PMMA with the projected attributes of PMCA, and outlines potential industrial applications. Detailed experimental protocols for the synthesis of PMCA are also presented, alongside visualizations of key chemical processes and evaluation workflows.
Introduction
The functionalization of polymers is a cornerstone of materials science, enabling the fine-tuning of properties to meet specific industrial demands. Poly(this compound) is a prime example of a polymer whose potential is largely inferred from its chemical structure. As a derivative of the well-established poly(methyl methacrylate), PMCA is expected to share some of its beneficial characteristics, such as optical clarity and processability. However, the introduction of a chlorine atom is predicted to impart increased refractive index, enhanced flame resistance, and a modified surface energy, which could be advantageous for a variety of specialized applications. This whitepaper aims to consolidate the available information on the monomer, extrapolate the likely properties of the polymer, and propose avenues for future research and industrial utilization.
Monomer and Polymer Properties
This compound Monomer
This compound is a colorless liquid that serves as the precursor for the synthesis of PMCA.[1] It is recognized as a monomer for specialty polymers and is also utilized as an intermediate in the industrial synthesis of L-cysteine.[1] The physical and chemical properties of the monomer are summarized in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl 2-chloroprop-2-enoate | [2] |
| Molecular Formula | C4H5ClO2 | [1] |
| Molar Mass | 120.53 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.189 g/cm³ at 20 °C | [1] |
| Boiling Point | 52 °C at 51.0 mmHg | [1] |
| Solubility in Water | Insoluble | [1] |
| Refractive Index | 1.4420 at 20 °C/D | [2] |
Table 1: Physicochemical Properties of this compound Monomer
Comparative Properties: PMMA vs. Predicted PMCA
The properties of poly(this compound) are expected to be analogous to those of PMMA, with notable differences arising from the presence of the chlorine atom. Table 2 provides a comparison of the known properties of PMMA and the predicted properties of PMCA.
| Property | Poly(methyl methacrylate) (PMMA) | Predicted Poly(this compound) (PMCA) | Rationale for Prediction |
| Density | ~1.18 g/cm³ | > 1.18 g/cm³ | The heavier chlorine atom will increase the polymer's density. |
| Refractive Index | ~1.49 | > 1.49 | The presence of a halogen atom typically increases the refractive index. |
| Glass Transition Temperature (Tg) | ~105 °C | Potentially higher | The polar C-Cl bond may increase intermolecular forces, leading to a higher Tg. |
| Flame Retardancy | Flammable | Improved flame retardancy | Halogenated compounds are known to act as flame retardants. |
| Biocompatibility | Excellent | Requires investigation, potentially good | PMMA is highly biocompatible; the effect of the chlorine atom needs to be assessed.[3] |
| Adhesion | Good to various substrates | Potentially enhanced | The polar nature of the C-Cl bond could improve adhesion to polar substrates. |
Table 2: Comparison of Properties of PMMA and Predicted Properties of PMCA
Potential Industrial Applications
Based on the predicted properties of poly(this compound), several key industrial applications can be envisioned.
Biomedical and Dental Devices
Given the extensive use of PMMA in biomedical applications such as bone cements, dental prosthetics, and intraocular lenses due to its excellent biocompatibility, PMCA presents an interesting candidate for similar applications.[3][4] The higher refractive index could be particularly advantageous for optical applications. Furthermore, the chlorine atom could serve as a site for further functionalization to attach drugs or other bioactive molecules.
Flame Retardant Materials
The incorporation of halogen atoms is a well-established strategy for imparting flame retardancy to polymers.[5] Poly(this compound) could be used as a flame-retardant homopolymer or as a copolymer with other flammable polymers to enhance their fire safety. This could be particularly relevant for applications in construction, electronics, and transportation.
Specialty Adhesives and Coatings
Acrylate and methacrylate monomers are foundational components of many high-performance adhesives and sealants.[6] The predicted increase in polarity and potential for enhanced adhesion suggests that PMCA could be a valuable component in specialty adhesive formulations, particularly for bonding to challenging substrates. As a coating, its higher refractive index could be utilized in optical applications.
Experimental Protocols
The synthesis of poly(this compound) can be achieved through standard free-radical polymerization techniques. The following is a generalized protocol for the bulk polymerization of this compound.
Bulk Polymerization of this compound
Materials:
-
This compound (inhibitor removed)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator
-
Reaction vessel (e.g., glass tube) with a means for inert gas purging
-
Heating source (e.g., water bath or oil bath)
-
Methanol (for precipitation)
-
Acetone or other suitable solvent
-
Vacuum oven
Procedure:
-
Inhibitor Removal: If the monomer contains an inhibitor (e.g., hydroquinone), it should be removed prior to polymerization by washing with an aqueous alkali solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO4), and distillation under reduced pressure.
-
Initiator Addition: In a clean, dry reaction vessel, add the purified this compound monomer. Add the desired amount of initiator (typically 0.1-1.0 mol% relative to the monomer).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Seal the reaction vessel and place it in a preheated water or oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN, 80-95 °C for BPO).
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: After the desired reaction time (typically several hours), cool the reaction vessel to room temperature. Dissolve the viscous polymer solution in a suitable solvent like acetone.
-
Purification: Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate out of the solution.
-
Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Visualizations
Chemical Structures and Polymerization
Caption: Free-radical polymerization of this compound.
Workflow for Biomaterial Evaluation
Caption: Evaluation workflow for PMCA as a potential biomaterial.
Conclusion
Poly(this compound) represents a promising yet under-explored class of specialty polymers. By leveraging the extensive knowledge base of its non-halogenated counterpart, PMMA, and considering the predictable influence of the chlorine substituent, a compelling case can be made for its investigation in several high-value industrial sectors. The anticipated enhancements in refractive index, flame retardancy, and polarity open up possibilities for novel applications in biomedical devices, fire-safe materials, and advanced adhesives. Further research is warranted to fully characterize the properties of PMCA and to validate its performance in these potential applications. The experimental protocols and evaluation frameworks provided in this guide offer a starting point for researchers and developers to unlock the industrial potential of this unique polymer.
References
Methodological & Application
Application Notes and Protocols: Free Radical Polymerization of Methyl 2-chloroacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the free radical polymerization of Methyl 2-chloroacrylate (MCA), a monomer used in the synthesis of specialty polymers. The following procedures are based on established methods for acrylate polymerization and are intended to serve as a foundational guide for laboratory synthesis and characterization.
Introduction
This compound (MCA) is a vinyl monomer that can undergo free radical polymerization to form poly(this compound). This polymer is of interest for various applications due to the presence of the chlorine atom, which can modify the polymer's chemical and physical properties compared to more common polyacrylates like poly(methyl methacrylate) (PMMA). Free radical polymerization is a widely used method for synthesizing polymers from vinyl monomers, proceeding through initiation, propagation, and termination steps. The choice of initiator and reaction conditions can influence the molecular weight and polydispersity of the resulting polymer.
Experimental Protocols
This section details a representative protocol for the solution polymerization of this compound. Solution polymerization is recommended for this monomer to ensure adequate heat dissipation from the exothermic reaction.
Materials and Reagents
-
This compound (MCA), stabilized (e.g., with hydroquinone)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Procedure: Solution Polymerization of this compound
-
Monomer Purification: If necessary, remove the inhibitor from this compound by passing it through a column of activated basic alumina.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. The system should be flame-dried under vacuum and then purged with nitrogen to create an inert atmosphere.
-
Reagent Preparation: In the Schlenk flask, dissolve this compound (e.g., 10 g, 82.9 mmol) in anhydrous toluene (e.g., 20 mL).
-
Initiator Addition: Add the free radical initiator, AIBN (e.g., 0.1 mol% relative to the monomer), to the solution.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization Reaction: Place the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C) and stir the mixture. The polymerization is typically carried out for a specified period (e.g., 6-24 hours).
-
Polymer Isolation: After the reaction period, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker of cold methanol (a non-solvent for the polymer) while stirring vigorously.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The following table summarizes hypothetical, yet representative, data from a series of polymerization reactions under varying conditions. This data illustrates how reaction parameters can influence the polymer characteristics.
| Entry | Monomer:Initiator Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1000:1 | 6 | 65 | 45,000 | 72,000 | 1.60 |
| 2 | 1000:1 | 12 | 85 | 55,000 | 93,500 | 1.70 |
| 3 | 500:1 | 6 | 75 | 30,000 | 49,500 | 1.65 |
| 4 | 500:1 | 12 | 92 | 38,000 | 66,500 | 1.75 |
Note: Mn (Number-average molecular weight), Mw (Weight-average molecular weight), and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Polymer Characterization
The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR is used to confirm the chemical structure of the polymer and to determine the extent of monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer.
Mandatory Visualization
The following diagram illustrates the general workflow for the free radical polymerization of this compound.
Safety Precautions
This compound is a hazardous substance. It is crucial to handle this chemical with appropriate safety measures.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. This compound is a strong irritant and can cause burns.[2]
-
Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
References
Application Notes and Protocols: Anionic Polymerization of Methyl 2-Chloroacrylate using n-Butyllithium
Abstract
This document provides a detailed overview of the challenges and proposed protocols for the anionic polymerization of methyl 2-chloroacrylate (M2CA) initiated by n-butyllithium (n-BuLi). Due to the high reactivity of the α-chloro substituent, direct anionic polymerization of M2CA is prone to significant side reactions that can impede or prevent controlled polymer growth. This note addresses these challenges by presenting a well-established protocol for a structurally similar monomer, methyl methacrylate (MMA), as a model system. This serves as a foundational methodology for researchers aiming to develop and optimize polymerization conditions for M2CA. Quantitative data from model systems are provided, alongside diagrams illustrating the experimental workflow and the key chemical reactions, including potential side reactions specific to M2CA.
Introduction: Challenges in the Anionic Polymerization of this compound
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (MWD), and controlled architectures.[1] The mechanism relies on the initiation by a potent nucleophile, such as n-butyllithium, which attacks a vinyl monomer to create a propagating carbanionic chain end.[2]
However, the application of this method to monomers containing reactive substituents, such as this compound (M2CA), is complex. The strong electron-withdrawing nature of the chloro and ester groups makes the vinyl double bond highly susceptible to nucleophilic attack. Simultaneously, the α-chloro atom presents two major challenges:
-
Side Reaction with Initiator: The initiator (n-BuLi) can react in an SN2-type reaction at the C-Cl bond or act as a base, promoting elimination. More significantly, lithium-halogen exchange is a well-known and often rapid reaction involving n-butyllithium, which would consume the initiator and alter the monomer structure.[1][3]
-
Side Reaction with Propagating Chain End: The propagating anionic chain end (enolate) can attack the C-Cl bond of another monomer molecule or undergo intramolecular "backbiting" to eliminate LiCl, leading to uncontrolled termination and the formation of complex side products.
These side reactions compete with the desired chain propagation, often resulting in low yields, broad molecular weight distributions, and polymers with unintended structures.[2] Consequently, there is a scarcity of literature detailing the direct, controlled anionic polymerization of M2CA with simple alkyllithiums.
To provide a practical guide for researchers, this document details the rigorous protocol for the anionic polymerization of methyl methacrylate (MMA), a closely related monomer that polymerizes in a controlled, "living" manner under appropriate conditions.[4][5] This protocol establishes the stringent requirements for reagent purity and inert atmosphere techniques that are essential for any successful anionic polymerization and serves as a starting point for the systematic investigation of M2CA polymerization.
Experimental Protocols: A Model System Using Methyl Methacrylate (MMA)
The following protocol for the anionic polymerization of MMA is adapted from established methodologies and emphasizes the critical steps required for achieving a living polymerization.[4][6][7]
2.1 Materials and Reagent Purification
-
Monomer (Methyl Methacrylate, MMA): Stir over CaH₂ for 24 hours, then vacuum distill into a flame-dried flask. For ultimate purity, a subsequent distillation from a solution containing triethylaluminum can be performed until a persistent yellow-green color is observed.[6] Store under an inert atmosphere at -20°C.
-
Solvent (Tetrahydrofuran, THF): Reflux over a sodium-benzophenone ketyl under an inert atmosphere until a deep purple color persists, indicating the solvent is anhydrous and oxygen-free. Distill directly into the reaction vessel before use.[4]
-
Initiator (n-Butyllithium, n-BuLi): Use a commercially available solution in hexanes. The concentration should be accurately determined prior to use by titration (e.g., using diphenylacetic acid).[8]
-
Terminating Agent (Methanol, MeOH): Degas by bubbling with dry argon or nitrogen for at least 30 minutes before use.
-
Inert Gas: High-purity argon or nitrogen.
2.2 Polymerization Procedure
-
Apparatus Setup: Assemble a multi-neck, round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an inlet for inert gas. Flame-dry the entire apparatus under vacuum and then fill it with high-purity inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Addition: Cool the reactor to the desired reaction temperature (typically -78°C, using a dry ice/acetone bath). Transfer the freshly distilled, anhydrous THF into the reactor via cannula.
-
Initiation: Slowly inject the calculated amount of n-BuLi solution into the stirring THF. The amount is determined by the target molecular weight (Mn = [Monomer weight] / [Initiator moles]).
-
Polymerization: Add the purified MMA monomer dropwise to the initiator solution via a syringe. The characteristic colorless or pale yellow solution of the initiator will typically turn into a more intensely colored (often deep yellow or orange) solution upon formation of the propagating poly(methacrylyl)lithium species. Allow the reaction to proceed for the desired time (e.g., 60 minutes).
-
Termination: Quench the polymerization by injecting an excess of degassed methanol into the reaction mixture. The color of the solution should disappear, indicating the termination of the living anionic chain ends.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum at 40-50°C to a constant weight.
-
Characterization: Analyze the resulting polymer for its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Size Exclusion Chromatography (SEC).
Data Presentation
The following tables summarize typical quantitative data obtained from the anionic polymerization of methyl methacrylate (MMA) under various conditions, illustrating the level of control achievable. These serve as benchmark data for researchers developing protocols for new monomers.
Table 1: Anionic Polymerization of MMA with n-BuLi in Toluene [7]
| Entry | [MMA] (M) | [n-BuLi] (mM) | Temp (°C) | Conv. (%) | Mn (calc.) | Mn (obs.) | Mw/Mn (PDI) |
| 1 | 0.25 | 7.6 | -30 | 100 | 3,300 | 15,000 | >2.0 |
| 2 | 0.125 | 7.6 | -30 | 100 | 1,650 | 11,500 | >2.0 |
| 3 | 0.25 | 3.85 | -30 | 100 | 6,500 | 30,000 | >2.0 |
Note: The high PDI and discrepancy between calculated and observed Mn in toluene highlight the complexity and side reactions (like attack on the carbonyl group) that can occur even with MMA in non-polar or less-coordinating solvents.[7][9]
Table 2: Ligated Anionic Polymerization of MMA in THF at -60°C [5]
| Entry | Initiator System | [M]₀/[I]₀ | Time (h) | Conv. (%) | Mn (calc.) | Mn (obs.) | Mw/Mn (PDI) |
| 1 | MIB-Li / t-BuOLi (1:10) | 50 | 1 | 99 | 5,000 | 5,200 | 1.12 |
| 2 | MIB-Li / t-BuOLi (1:10) | 100 | 2 | 98 | 10,000 | 10,500 | 1.15 |
| 3 | MIB-Li / t-BuOLi (1:10) | 200 | 4 | 95 | 20,000 | 21,100 | 1.18 |
Note: The use of a more hindered initiator (MIB-Li, methyl 2-lithioisobutyrate) in the presence of a ligand (t-BuOLi) in THF dramatically improves control, leading to predictable molecular weights and low PDI values, characteristic of a living polymerization.[5] This suggests that for a reactive monomer like M2CA, a similar strategy using hindered initiators and/or additives might be necessary to suppress side reactions.
Visualization of Workflows and Mechanisms
4.1 Experimental Workflow
The following diagram outlines the general workflow for conducting a living anionic polymerization under inert atmosphere conditions.
4.2 Proposed Reaction Pathways for this compound
This diagram illustrates the desired polymerization pathway alongside a significant, competing side reaction that complicates the polymerization of M2CA with n-BuLi.
Conclusion and Recommendations
The direct anionic polymerization of this compound using n-butyllithium is a scientifically challenging endeavor due to probable side reactions involving the α-chloro substituent. This application note provides a robust, foundational protocol for the anionic polymerization of a model monomer, methyl methacrylate, which establishes the essential techniques required.
For researchers and drug development professionals seeking to polymerize M2CA or similar functional monomers, the following strategies are recommended for investigation:
-
Use of Hindered Initiators: Employing bulkier or less nucleophilic initiators (e.g., 1,1-diphenylhexyllithium or ester enolates) may favor attack at the vinyl group over the C-Cl bond.[6]
-
Ligated Polymerization: The addition of salts like LiCl or alkoxides like lithium tert-butoxide can modify the aggregation state and reactivity of the propagating chain end, potentially suppressing termination reactions.[5][6]
-
Low Temperatures: Conducting the polymerization at temperatures even lower than -78°C could further decrease the rate of side reactions relative to propagation.
-
Alternative Polymerization Methods: For highly reactive monomers like M2CA, exploring other controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization may offer a more viable path to well-defined polymers.
References
- 1. reddit.com [reddit.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. datapdf.com [datapdf.com]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Methyl 2-chloroacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] This method is particularly valuable in the development of advanced materials for drug delivery, biomedical devices, and other pharmaceutical applications due to the high degree of control over polymer structure and functionality.
Methyl 2-chloroacrylate is a unique monomer that can be used to create specialty polymers with properties similar to polymethylmethacrylate (PMMA).[3][4] The presence of the electron-withdrawing chlorine atom at the α-position is expected to influence its reactivity in radical polymerization. These application notes provide a detailed, proposed protocol for the controlled polymerization of this compound via ATRP, based on established procedures for other acrylate monomers.[5][6]
General Mechanism of Atom Transfer Radical Polymerization (ATRP)
The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.[2] A simplified mechanism is depicted below.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Proposed Experimental Protocol for ATRP of this compound
This protocol is a proposed methodology and may require optimization. It is based on successful ATRP of other functional acrylates.[5][6][7]
Materials
-
Monomer: this compound (inhibitor removed by passing through a column of basic alumina)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole (anhydrous)
-
Inert Gas: Nitrogen or Argon
Equipment
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Thermostatted oil bath
-
Schlenk line for inert gas manipulation
-
Syringes for liquid transfer
Procedure
-
Catalyst and Ligand Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Add anhydrous anisole (e.g., 5 mL) via syringe.
-
Add PMDETA (e.g., 0.104 mL, 0.5 mmol) via syringe. The solution should turn green/blue.
-
-
Monomer and Initiator Preparation:
-
In a separate, dry, sealed vial under an inert atmosphere, add this compound (e.g., 6.03 g, 50 mmol) and EBiB (e.g., 0.073 mL, 0.5 mmol).
-
Add anhydrous anisole (e.g., 5 mL) to this vial.
-
-
Polymerization:
-
Degas the catalyst/ligand solution and the monomer/initiator solution separately by three freeze-pump-thaw cycles.
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst/ligand solution via a cannula or syringe under a positive pressure of inert gas.
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).
-
-
Termination and Purification:
-
To terminate the polymerization, open the flask to air and add a small amount of a suitable solvent like THF to dilute the mixture.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration or decantation and dry under vacuum to a constant weight.
-
Proposed Reaction Conditions and Characterization Data
The following table summarizes proposed reaction conditions for targeting a poly(this compound) with a degree of polymerization (DP) of 100.
| Parameter | Proposed Value | Rationale/Comments |
| [Monomer]₀ | 5.0 M | A common starting concentration for ATRP. |
| [Monomer]₀:[Initiator]₀:[Catalyst]₀:[Ligand]₀ | 100:1:1:1 | Stoichiometry for good control in acrylate polymerizations. |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | A highly efficient initiator for acrylate ATRP. |
| Catalyst | CuBr | A common and effective catalyst for ATRP. |
| Ligand | PMDETA | Forms a catalyst complex of appropriate activity for acrylates. |
| Solvent | Anisole | A polar, aprotic solvent suitable for ATRP. |
| Temperature | 70 °C | A moderate temperature to ensure a controlled polymerization rate. |
| Target DP | 100 | |
| Theoretical Mₙ ( g/mol ) | 12,053 | Calculated as (DP x Monomer MW) + Initiator MW. |
| Expected PDI (Đ) | < 1.3 | A low polydispersity is indicative of a controlled polymerization. |
Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RAFT Polymerization of Methyl 2-Chloroacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloroacrylate (MCA) is a halogenated acrylic monomer used in the synthesis of specialty polymers with properties similar to polymethylmethacrylate (PMMA).[1][2][3][4] Its controlled polymerization is of interest for creating well-defined polymer architectures for various advanced applications, including in the biomedical and pharmaceutical fields. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for controlling radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5][6] This document provides detailed application notes and a representative protocol for the RAFT polymerization of this compound.
Due to the limited availability of specific experimental data for the RAFT polymerization of this compound, this protocol is based on established procedures for structurally similar and electron-deficient monomers.[7][8] Researchers should consider this a starting point and may need to optimize conditions for their specific requirements.
Key Considerations for RAFT Polymerization of this compound
Monomer Characteristics: this compound is a colorless, polymerizable liquid that is insoluble in water.[3][4] It is known to be a strong irritant and should be handled with appropriate safety precautions.[4] The monomer can be stabilized with inhibitors like hydroquinone, which may need to be removed before polymerization for optimal results.[4]
Selection of RAFT Agent: The choice of the RAFT agent, also known as a chain transfer agent (CTA), is crucial for a successful RAFT polymerization.[6][8] For electron-deficient monomers like acrylates, RAFT agents with electron-withdrawing Z-groups are generally more effective.[7] Dithiobenzoates and trithiocarbonates are common classes of RAFT agents used for acrylate polymerization. For MCA, a trithiocarbonate such as S,S-dibenzyl trithiocarbonate or a dithiobenzoate like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid could be suitable starting points.
Initiator: A standard free-radical initiator is required to begin the polymerization process. Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for RAFT polymerizations conducted in organic solvents at temperatures around 60-80 °C.
Solvent: The choice of solvent will depend on the solubility of the monomer, polymer, RAFT agent, and initiator. Common solvents for RAFT polymerization of acrylates include toluene, benzene, dioxane, and N,N-dimethylformamide (DMF).[7]
Reaction Conditions: The molar ratios of monomer to RAFT agent ([M]/[CTA]) and RAFT agent to initiator ([CTA]/[I]) are critical parameters that control the molecular weight and the livingness of the polymerization, respectively. A higher [M]/[CTA] ratio will target a higher molecular weight, while a [CTA]/[I] ratio typically in the range of 5 to 10 is used to ensure good control. The reaction temperature should be chosen based on the decomposition kinetics of the initiator.
Representative Experimental Protocol
This protocol describes a general procedure for the RAFT polymerization of this compound.
Materials:
-
This compound (MCA), inhibitor removed
-
RAFT Agent (e.g., S,S-dibenzyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum/inert gas line
-
Oil bath or heating mantle with temperature control
Procedure:
-
Preparation of Reaction Mixture:
-
In a clean, dry Schlenk flask, add the desired amounts of RAFT agent and AIBN.
-
Add the anhydrous solvent and stir until all solids are dissolved.
-
Add the inhibitor-free this compound to the flask.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen).
-
-
Polymerization:
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified time. Periodically, small aliquots can be taken under inert conditions to monitor monomer conversion and polymer molecular weight evolution.
-
-
Termination and Isolation:
-
To quench the polymerization, rapidly cool the reaction mixture by immersing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Data Presentation
The following tables provide hypothetical quantitative data for the RAFT polymerization of this compound based on typical results for acrylate polymerizations.
Table 1: Reaction Conditions for RAFT Polymerization of this compound
| Parameter | Condition A | Condition B | Condition C |
| Monomer | This compound | This compound | This compound |
| RAFT Agent | S,S-Dibenzyl trithiocarbonate | S,S-Dibenzyl trithiocarbonate | S,S-Dibenzyl trithiocarbonate |
| Initiator | AIBN | AIBN | AIBN |
| Solvent | Toluene | Toluene | Toluene |
| Temperature (°C) | 70 | 70 | 70 |
| [M]₀/[CTA]₀ | 100 | 200 | 500 |
| [CTA]₀/[I]₀ | 5 | 5 | 5 |
| Reaction Time (h) | 8 | 12 | 24 |
Table 2: Expected Polymer Characteristics
| Condition | Monomer Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental) | Polydispersity (Đ) |
| A | >95 | ~12,000 | ~11,500 | < 1.20 |
| B | >95 | ~24,000 | ~23,000 | < 1.25 |
| C | >90 | ~60,000 | ~55,000 | < 1.30 |
Note: Mₙ (Theoretical) = ([M]₀/[CTA]₀) × Conversion × Mₘₒₙₒₘₑᵣ + Mₖₜₐ. Experimental values would be determined by techniques such as Gel Permeation Chromatography (GPC).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for RAFT polymerization of this compound.
RAFT Polymerization Signaling Pathway
Caption: Key steps in the RAFT polymerization mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. RAFT copolymerization of itaconic anhydride and 2-methoxyethyl acrylate: a multifunctional scaffold for preparation of “clickable” gold nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RAFT Polymerization Procedures [sigmaaldrich.com]
- 6. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solution Polymerization of Methyl 2-chloroacrylate in Toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(Methyl 2-chloroacrylate) (PMCA) is a specialty polymer with potential applications in various fields, including biomedical materials and drug delivery systems, owing to its unique chemical structure. The presence of a chlorine atom on the acrylate backbone can be leveraged for post-polymerization modification, allowing for the covalent attachment of bioactive molecules or for tuning the polymer's physicochemical properties. This document provides a detailed protocol for the synthesis of PMCA via solution polymerization in toluene, a common and effective method for achieving polymers with controlled molecular weights and narrow polydispersity.
Solution polymerization offers several advantages, including efficient heat dissipation and reduced viscosity of the reaction mixture, which helps in preventing autoacceleration at high monomer conversions.[1] Toluene is a suitable solvent for this system as it is relatively inert and effectively dissolves both the monomer and the resulting polymer.[1]
Experimental Data
The following tables summarize typical experimental parameters and expected results for the solution polymerization of this compound in toluene using Azobisisobutyronitrile (AIBN) as a free-radical initiator. These values are provided as a starting point and may require optimization for specific applications.
Table 1: Reaction Conditions for Solution Polymerization of this compound
| Parameter | Value |
| Monomer | This compound |
| Solvent | Toluene |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Monomer Concentration | 2.0 M |
| Initiator Concentration | 0.02 M |
| Reaction Temperature | 70 °C |
| Reaction Time | 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Expected Polymer Characteristics
| Property | Expected Value |
| Conversion | > 90% |
| Number-Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Appearance | White to off-white powder |
| Solubility | Soluble in Toluene, THF, Chloroform |
Experimental Protocol
This protocol details the steps for the free-radical solution polymerization of this compound in toluene.
Materials and Equipment
-
Monomer: this compound (inhibitor removed)
-
Solvent: Toluene (anhydrous)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Precipitating Agent: Methanol
-
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Vacuum oven
-
Procedure
-
Monomer Purification: The inhibitor in this compound (typically hydroquinone or its methyl ether) must be removed prior to polymerization to prevent interference with the radical process. This can be achieved by passing the monomer through a column of basic alumina.
-
Reaction Setup:
-
Assemble the reaction flask with a condenser and a magnetic stir bar.
-
Flame-dry the glassware under vacuum and then cool under an inert atmosphere to remove any moisture.
-
-
Reagent Addition:
-
To the reaction flask, add the desired amount of toluene.
-
Add the purified this compound to the toluene to achieve the desired monomer concentration (e.g., 2.0 M).
-
Add the AIBN initiator to the solution (e.g., 0.02 M).
-
-
Degassing:
-
Seal the flask and degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
-
Polymerization:
-
After degassing, backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 70 °C).
-
Stir the reaction mixture vigorously for the specified duration (e.g., 24 hours).
-
-
Precipitation and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate.
-
Continue stirring for about 30 minutes to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer with fresh methanol to remove any unreacted monomer, initiator residues, and solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization
The synthesized poly(this compound) can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polymer structure and determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer. The IR spectrum of poly(acrylates) is typically characterized by strong ester C=O and C-O stretching bands.[2]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]
-
Thermal Analysis (TGA, DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solution polymerization of this compound.
Polymerization Process
Caption: Logical relationship of the free-radical polymerization process.
References
Application Notes and Protocols for the Synthesis of Block Copolymers Containing Methyl 2-chloroacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Block copolymers are a versatile class of macromolecules composed of two or more distinct polymer chains linked covalently. Their unique ability to self-assemble into various nanostructures makes them highly valuable in a wide range of applications, including drug delivery, nanotechnology, and materials science. Methyl 2-chloroacrylate (MCA) is a functional monomer that can be incorporated into block copolymers to impart specific properties. The presence of the chlorine atom offers a site for post-polymerization modification and can influence the polymer's physical and chemical characteristics.
This document provides detailed application notes and protocols for the synthesis of block copolymers containing this compound using controlled radical polymerization (CRP) techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is important to note that while the general principles of these techniques are well-established for a variety of acrylic monomers, specific literature on the synthesis of block copolymers using this compound is limited. Therefore, the following protocols are based on established methods for similar acrylate monomers and should be considered as starting points for experimental optimization.
Controlled Radical Polymerization Techniques for Block Copolymer Synthesis
Controlled radical polymerization methods are essential for the synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity.
2.1. Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and widely used CRP technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. This process allows for the controlled growth of polymer chains.
2.2. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile CRP method that utilizes a chain transfer agent (CTA) to mediate the polymerization. The RAFT agent reversibly transfers a reactive end-group between growing polymer chains, enabling control over the polymerization process.
Experimental Protocols
The following are generalized protocols for the synthesis of a diblock copolymer, poly(n-butyl acrylate)-b-poly(this compound), as a representative example.
3.1. Synthesis of Poly(n-butyl acrylate) Macroinitiator for ATRP
This protocol describes the synthesis of a poly(n-butyl acrylate) with a terminal bromine atom, which can then be used as a macroinitiator for the polymerization of this compound.
Materials:
-
n-Butyl acrylate (BA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, add CuBr (e.g., 0.1 mmol).
-
Add anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) to the flask. Stir the mixture until a homogeneous green solution is formed.
-
Add n-butyl acrylate (e.g., 10 mmol) and ethyl α-bromoisobutyrate (e.g., 0.1 mmol) to the solution.
-
The flask is sealed and subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The polymerization is carried out at a set temperature (e.g., 60 °C) in an oil bath with constant stirring.
-
Samples are taken periodically to monitor monomer conversion and molecular weight evolution via gas chromatography (GC) and size exclusion chromatography (SEC).
-
Once the desired molecular weight is achieved, the polymerization is quenched by exposing the reaction mixture to air.
-
The polymer is purified by dissolving in a minimal amount of a suitable solvent (e.g., THF) and precipitating into a large excess of a non-solvent (e.g., cold methanol).
-
The purified poly(n-butyl acrylate)-Br macroinitiator is dried under vacuum.
3.2. Synthesis of Poly(n-butyl acrylate)-b-poly(this compound) via ATRP
Materials:
-
Poly(n-butyl acrylate)-Br macroinitiator
-
This compound (MCA), inhibitor removed
-
Copper(I) chloride (CuCl)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, add the purified poly(n-butyl acrylate)-Br macroinitiator (e.g., 0.05 mmol) and CuCl (e.g., 0.05 mmol).
-
Add toluene (e.g., 10 mL) and TPMA (e.g., 0.05 mmol).
-
Add this compound (e.g., 10 mmol).
-
The flask is sealed and subjected to three freeze-pump-thaw cycles.
-
The polymerization is conducted at a specific temperature (e.g., 70 °C).
-
The reaction is monitored for monomer conversion and molecular weight increase.
-
Upon reaching the desired block length, the polymerization is terminated by exposure to air.
-
The resulting block copolymer is purified by precipitation in cold methanol and dried under vacuum.
3.3. Synthesis of Poly(n-butyl acrylate) Macro-CTA for RAFT Polymerization
This protocol describes the synthesis of a poly(n-butyl acrylate) chain with a terminal RAFT agent, which will be used for the subsequent polymerization of this compound.
Materials:
-
n-Butyl acrylate (BA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (or another suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel, dissolve n-butyl acrylate (e.g., 20 mmol), CPDT (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in 1,4-dioxane (e.g., 10 mL).
-
The solution is degassed by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
The polymerization is carried out at a set temperature (e.g., 70 °C).
-
Monomer conversion is monitored over time.
-
After the desired conversion is reached, the polymerization is stopped by rapid cooling and exposure to air.
-
The poly(n-butyl acrylate) macro-CTA is purified by precipitation in cold methanol and dried.
3.4. Synthesis of Poly(n-butyl acrylate)-b-poly(this compound) via RAFT
Materials:
-
Poly(n-butyl acrylate) macro-CTA
-
This compound (MCA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel, dissolve the poly(n-butyl acrylate) macro-CTA (e.g., 0.05 mmol) and this compound (e.g., 10 mmol) in 1,4-dioxane (e.g., 15 mL).
-
Add a fresh portion of AIBN (e.g., 0.01 mmol).
-
The mixture is degassed thoroughly.
-
The polymerization is conducted at a suitable temperature (e.g., 70 °C).
-
The progress of the block copolymerization is monitored by SEC, observing the shift in molecular weight.
-
Once the desired block copolymer is formed, the reaction is quenched.
-
The final block copolymer is purified by precipitation and dried under vacuum.
Data Presentation
Quantitative data from the polymerization reactions should be systematically recorded to allow for comparison and optimization.
Table 1: Hypothetical Data for ATRP Synthesis of poly(BA)-b-poly(MCA)
| Entry | Macroinitiator | [MCA]:[MI]:[CuCl]:[TPMA] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Mw/Mn |
| 1 | poly(BA)-Br | 200:1:1:1 | 4 | 65 | 18,500 | 17,800 | 1.15 |
| 2 | poly(BA)-Br | 200:1:1:1 | 8 | 85 | 23,700 | 22,500 | 1.18 |
MI: Macroinitiator
Table 2: Hypothetical Data for RAFT Synthesis of poly(BA)-b-poly(MCA)
| Entry | Macro-CTA | [MCA]:[M-CTA]:[AIBN] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Mw/Mn |
| 1 | poly(BA)-CTA | 200:1:0.2 | 6 | 70 | 20,200 | 19,500 | 1.12 |
| 2 | poly(BA)-CTA | 200:1:0.2 | 12 | 90 | 25,400 | 24,100 | 1.14 |
M-CTA: Macro-Chain Transfer Agent
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of block copolymers via ATRP and RAFT.
Caption: Workflow for ATRP Synthesis of a Diblock Copolymer.
Caption: Workflow for RAFT Synthesis of a Diblock Copolymer.
Challenges and Considerations for this compound Polymerization
The presence of the α-chloro substituent in this compound may introduce specific challenges that need to be considered during experimental design:
-
Monomer Reactivity: The electron-withdrawing nature of the chlorine atom can affect the reactivity of the monomer. This may necessitate adjustments to the polymerization conditions (e.g., temperature, catalyst/initiator concentration) compared to standard acrylates.
-
Side Reactions: The potential for side reactions, such as elimination of HCl, should be considered, especially at elevated temperatures. This could lead to defects in the polymer chain and loss of control over the polymerization.
-
Catalyst/CTA Selection: The choice of catalyst system (for ATRP) or RAFT agent is crucial. The interaction of the catalyst or CTA with the chlorinated monomer should be evaluated to ensure efficient and controlled polymerization.
-
Polymer Characterization: Thorough characterization of the resulting block copolymers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the block structure and the integrity of the MCA units.
Conclusion
The synthesis of block copolymers containing this compound offers exciting possibilities for the development of novel functional materials. While specific literature examples are scarce, the established principles of controlled radical polymerization techniques like ATRP and RAFT provide a solid foundation for the successful synthesis of these materials. The protocols and guidelines presented here are intended to serve as a starting point for researchers. Careful experimental design, monitoring, and thorough characterization will be key to achieving well-defined block copolymers with desired properties. Further research is needed to fully explore the potential of this compound in the field of polymer chemistry and its applications.
Application Notes and Protocols: Copolymerization of Methyl 2-chloroacrylate with Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copolymerization of Methyl 2-chloroacrylate (M2CA) with styrene (St). The resulting copolymer, poly(this compound-co-styrene), holds potential for various applications, including as a functional polymer in drug delivery systems, owing to the reactive chloro-group which can be further modified.
Introduction
Monomer Characteristics and Their Influence on Copolymer Properties
The properties of the final copolymer are directly influenced by the characteristics of the individual monomers and their relative incorporation into the polymer chain.
| Monomer | Structure | Molar Mass ( g/mol ) | Key Properties |
| Styrene (St) | 104.15 | Hydrophobic, forms a rigid and brittle homopolymer (Polystyrene) with a high glass transition temperature (Tg ≈ 100 °C). | |
| This compound (M2CA) | 120.53 | Contains a reactive chlorine atom, which can be a site for post-polymerization modification. Its homopolymer properties are not widely reported but are expected to be similar to other acrylic polymers.[1] |
The final properties of the poly(this compound-co-styrene) will be a composite of these individual characteristics, determined by the copolymer composition.
Caption: Influence of monomer properties on copolymer characteristics.
Experimental Protocols
The following protocols describe a general procedure for the free-radical copolymerization of this compound and styrene. Safety Precaution: This experiment should be conducted in a well-ventilated fume hood, as the monomers are toxic and irritant. Personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Styrene (St) | Sigma-Aldrich | ≥99% | Inhibitor should be removed before use by passing through a column of basic alumina. |
| This compound (M2CA) | TCI Chemicals | >98% | Use as received. |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallize from methanol before use. Caution: AIBN is highly toxic. |
| Benzoyl Peroxide (BPO) | Sigma-Aldrich | 97% | Use as received. Caution: BPO is a strong oxidizing agent and can be explosive. |
| Toluene | Fisher Scientific | ACS Grade | Anhydrous |
| Tetrahydrofuran (THF) | Fisher Scientific | HPLC Grade | |
| Methanol | Fisher Scientific | ACS Grade | |
| Basic Alumina | Sigma-Aldrich | For inhibitor removal. |
Equipment
-
Schlenk flask or round-bottom flask with a side arm
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Nitrogen or Argon gas inlet
-
Vacuum line
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
Experimental Workflow
Caption: Experimental workflow for the copolymerization of M2CA and Styrene.
Detailed Procedure (Example with AIBN initiator)
-
Monomer Preparation: Pass styrene through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of purified styrene and this compound. A series of experiments with varying monomer feed ratios is recommended to determine reactivity ratios.
-
Initiator Addition: Add the solvent (e.g., toluene, to achieve a total monomer concentration of 1-2 M) and the initiator (AIBN, typically 0.1-1.0 mol% with respect to the total moles of monomers).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, bubble dry nitrogen or argon through the solution for at least 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir the mixture. The reaction time will vary depending on the desired conversion but is typically in the range of 4-24 hours. To determine reactivity ratios, it is crucial to stop the reaction at low conversion (<10%).
-
Isolation: After the desired reaction time, cool the flask to room temperature.
-
Precipitation: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate as a white solid.
-
Purification: Collect the precipitated polymer by vacuum filtration using a Büchner funnel. Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer for its composition (e.g., via ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of styrene and the methyl protons of this compound), molecular weight and distribution (by Gel Permeation Chromatography - GPC), and thermal properties (by Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA).
Data Presentation (Hypothetical Data)
Table 1: Experimental Conditions for Copolymerization.
| Experiment ID | Molar Feed Ratio (St:M2CA) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) |
| P(St-co-M2CA)-1 | 1:3 | AIBN (0.5) | Toluene | 60 | 6 |
| P(St-co-M2CA)-2 | 1:1 | AIBN (0.5) | Toluene | 60 | 6 |
| P(St-co-M2CA)-3 | 3:1 | AIBN (0.5) | Toluene | 60 | 6 |
Table 2: Characterization Data of Poly(St-co-M2CA).
| Experiment ID | Copolymer Composition (St:M2CA) (from NMR) | Mn ( g/mol ) (from GPC) | PDI (from GPC) | Tg (°C) (from DSC) | Td (°C) (from TGA, 5% weight loss) |
| P(St-co-M2CA)-1 | To be determined | To be determined | To be determined | To be determined | To be determined |
| P(St-co-M2CA)-2 | To be determined | To be determined | To be determined | To be determined | To be determined |
| P(St-co-M2CA)-3 | To be determined | To be determined | To be determined | To be determined | To be determined |
Potential Applications in Drug Development
Copolymers of styrene and acrylic monomers have been explored for various biomedical applications. The presence of the reactive chloro-group in the poly(this compound-co-styrene) backbone opens up possibilities for post-polymerization modification, which is highly advantageous in drug delivery applications.
-
Drug Conjugation: The chloro-group can serve as a handle for covalently attaching drug molecules, enabling the creation of polymer-drug conjugates for targeted delivery.
-
Functionalized Nanoparticles: The copolymer can be formulated into nanoparticles, and the surface can be functionalized by nucleophilic substitution of the chlorine atom with targeting ligands, imaging agents, or hydrophilic polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time. Amphiphilic copolymers can self-assemble into micelles for encapsulating hydrophobic drugs.[2][3]
-
Responsive Materials: The introduction of specific functional groups via modification of the chloro-group could lead to stimuli-responsive materials that release their payload in response to changes in pH, temperature, or specific enzymes.
Conclusion
The copolymerization of this compound and styrene presents an opportunity to synthesize functional polymers with tunable properties. While direct experimental data is scarce, established protocols for free-radical polymerization of similar monomers provide a solid foundation for further research. The resulting copolymers, with their potential for post-polymerization modification, are promising candidates for the development of advanced drug delivery systems and other biomedical applications. It is imperative for researchers to experimentally determine the reactivity ratios and thoroughly characterize the copolymers to fully understand and exploit their properties.
References
Application Notes and Protocols for Grafting Methyl 2-chloroacrylate onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymer backbones through grafting techniques offers a powerful platform for the design of advanced materials with tailored properties. Grafting methyl 2-chloroacrylate (MCA) introduces a reactive chlorine atom onto the side chains, providing a versatile handle for post-polymerization modification. This capability is of significant interest in drug development for applications such as drug delivery systems, bioconjugation, and the creation of surfaces with specific biological interactions.
This document provides detailed application notes and experimental protocols for the grafting of this compound onto polymer backbones using controlled radical polymerization techniques, primarily Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for precise control over the grafted chain length, density, and architecture, leading to well-defined materials with predictable properties.
Application Notes
Overview of Grafting-From Techniques
The "grafting-from" approach, also known as surface-initiated polymerization, is a powerful method to create high-density polymer brushes on a substrate. In this technique, initiator sites are first immobilized on the polymer backbone, and the monomer is then polymerized from these sites. This method generally leads to a higher grafting density compared to "grafting-to" methods.
Controlled Radical Polymerization for MCA Grafting
Conventional free radical polymerization often leads to poorly defined polymers with broad molecular weight distributions. Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, overcome these limitations by introducing a dynamic equilibrium between active and dormant species, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI).
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile and robust method for polymerizing a wide range of monomers, including acrylates.[1][2] It involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (typically copper-based) to generate a propagating radical. This process allows for excellent control over the polymerization, yielding well-defined grafted chains.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT agent reversibly deactivates propagating radicals, allowing for the controlled growth of polymer chains. RAFT is known for its tolerance to a wide variety of functional groups and reaction conditions.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the grafting of this compound in the literature, the following tables present representative data from analogous systems, primarily methyl methacrylate (MMA) and methyl acrylate (MA). These values provide a general expectation for the outcomes of controlled radical polymerization grafting. The presence of the α-chloro substituent in MCA is expected to influence the polymerization kinetics, and optimization of reaction conditions is crucial.
Table 1: Representative Data for ATRP Grafting of Acrylate Monomers from a Polymer Backbone
| Monomer | Initiator System | Catalyst/Ligand | Temp. (°C) | Time (h) | M_n_ ( g/mol ) | PDI (M_w_/M_n_) | Grafting Density (chains/nm²) |
| Methyl Acrylate | Ethyl 2-bromopropionate | CuBr/Me_6_TREN | 60 | 2-6 | 5,000 - 20,000 | 1.10 - 1.25 | 0.1 - 0.5 |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | CuBr/dNbipy | 90 | 4-8 | 10,000 - 50,000 | 1.15 - 1.30 | 0.2 - 0.7 |
| This compound (Expected) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | 70-90 | Varies | Target-dependent | < 1.5 | Substrate-dependent |
Note: Data for Methyl Acrylate and Methyl Methacrylate are representative values from the literature.[3][4] The expected values for this compound are estimations and require experimental verification.
Table 2: Representative Data for RAFT Grafting of Acrylate Monomers from a Polymer Backbone
| Monomer | RAFT Agent | Initiator | Temp. (°C) | Time (h) | M_n_ ( g/mol ) | PDI (M_w_/M_n_) | Grafting Efficiency (%) |
| Methyl Acrylate | Dithiobenzoate-based | AIBN | 60-70 | 6-24 | 8,000 - 30,000 | 1.10 - 1.20 | 85 - 95 |
| Methyl Methacrylate | Trithiocarbonate-based | AIBN | 60-80 | 8-18 | 15,000 - 60,000 | 1.15 - 1.25 | 80 - 90 |
| This compound (Expected) | Trithiocarbonate-based | AIBN | 60-80 | Varies | Target-dependent | < 1.4 | Dependent on conditions |
Note: Data for Methyl Acrylate and Methyl Methacrylate are representative values from the literature.[5] The expected values for this compound are estimations and require experimental verification.
Experimental Protocols
Protocol 1: Surface-Initiated ATRP of this compound from a Polymer Film
This protocol describes the "grafting from" of this compound from a polymer film functionalized with ATRP initiators.
1. Materials:
-
Polymer film with surface hydroxyl or amine groups
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous toluene
-
This compound (MCA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane
2. Procedure:
a. Immobilization of ATRP Initiator:
-
Immerse the polymer film in a solution of anhydrous toluene containing 2-bromoisobutyryl bromide (10 eq. to surface functional groups) and triethylamine (12 eq.).
-
React for 12 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the film sequentially with toluene, dichloromethane, and methanol to remove unreacted reagents.
-
Dry the initiator-functionalized film under vacuum.
b. Surface-Initiated ATRP:
-
In a Schlenk flask, add the initiator-functionalized polymer film.
-
Add CuBr (1 eq. relative to the estimated surface initiator sites) and PMDETA (1.1 eq.).
-
Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add a degassed solution of MCA in anhydrous DMF. The monomer concentration can be varied to control the grafted chain length. A typical starting point is a 1:1 v/v ratio of monomer to solvent.
-
Immerse the flask in a preheated oil bath at 70-90°C and stir for the desired reaction time (e.g., 4-24 hours).
-
To quench the polymerization, open the flask to air and add a small amount of solvent.
-
Wash the grafted polymer film extensively with a good solvent for the polymer (e.g., DMF or dichloromethane) to remove any physisorbed polymer, followed by washing with methanol.
-
Dry the grafted film under vacuum.
3. Characterization:
-
Grafting Yield: Determined by gravimetric analysis (weighing the film before and after grafting).
-
Molecular Weight and PDI: The grafted polymer can be cleaved from the surface using a suitable reagent (e.g., hydrolysis) and analyzed by Gel Permeation Chromatography (GPC).
-
Surface Composition: X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of the grafted polymer.
-
Surface Morphology: Atomic Force Microscopy (AFM) can visualize the polymer brushes on the surface.
Protocol 2: RAFT-mediated Grafting of this compound from a Macro-CTA Polymer
This protocol describes the synthesis of a graft copolymer by polymerizing MCA from a polymer backbone that has been functionalized to act as a macro-chain transfer agent (macro-CTA).
1. Materials:
-
Polymer backbone with functional groups for RAFT agent attachment (e.g., hydroxyl or carboxylic acid groups)
-
A suitable RAFT agent with a complementary functional group for attachment (e.g., a carboxylic acid-functionalized trithiocarbonate)
-
Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) for esterification
-
This compound (MCA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Methanol
-
Diethyl ether
2. Procedure:
a. Synthesis of the Macro-CTA:
-
Dissolve the functionalized polymer backbone in an anhydrous solvent.
-
Add the RAFT agent (1.5 eq. to the functional groups on the backbone), DCC (1.5 eq.), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere.
-
Precipitate the resulting macro-CTA polymer in a non-solvent (e.g., cold methanol or diethyl ether).
-
Purify the macro-CTA by repeated precipitation and dry under vacuum.
b. RAFT Polymerization of MCA:
-
In a reaction vessel, dissolve the macro-CTA and MCA in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the grafted chains.
-
Add AIBN as the initiator. The molar ratio of RAFT agent to initiator is typically between 5:1 and 10:1.
-
Degas the solution by purging with an inert gas or through freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80°C for a specified time (e.g., 6-24 hours).
-
Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolate the graft copolymer by precipitation in a suitable non-solvent (e.g., methanol or hexane).
-
Purify the polymer by reprecipitation and dry under vacuum.
3. Characterization:
-
Molecular Weight and PDI: Determined by GPC.
-
Copolymer Composition: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the ratio of the backbone polymer to the grafted poly(this compound).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal transitions and stability of the graft copolymer.
Mandatory Visualizations
Caption: Workflow for grafting this compound via SI-ATRP.
Caption: General mechanism of RAFT polymerization.
Caption: Application in polymer-drug conjugate synthesis.
References
- 1. Surface-Initiated Polymerizations in Aqueous Media: Effect of Initiator Density | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amslaurea.unibo.it [amslaurea.unibo.it]
Functionalization of Poly(methyl 2-chloroacrylate) Side Chains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of poly(methyl 2-chloroacrylate) [P(MCA)] side chains. P(MCA) is a versatile polymer scaffold due to the reactivity of the chlorine atom on its side chains, which allows for a variety of post-polymerization modifications. These modifications enable the tuning of the polymer's physical, chemical, and biological properties, making it a promising candidate for applications in drug delivery, biomaterial engineering, and other advanced materials development.
Overview of Functionalization Strategies
The pendant chloro-ester groups of P(MCA) are susceptible to nucleophilic attack, providing a convenient handle for introducing a wide range of functional moieties. This document focuses on three robust and widely applicable functionalization techniques:
-
Nucleophilic Substitution: A direct and versatile method for introducing various functional groups by replacing the chlorine atom with a nucleophile.
-
Thiol-Ene "Click" Chemistry: A highly efficient and orthogonal reaction for grafting thiol-containing molecules onto the polymer backbone after converting the chloro groups to alkenes.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: A powerful and specific reaction for conjugating alkyne-containing molecules to the polymer after converting the chloro groups to azides.
Data Presentation: Quantitative Summary of Functionalization Reactions
The following tables summarize representative quantitative data for the functionalization of P(MCA). Note that the specific values can vary depending on the molecular weight of the starting polymer, the specific reagents used, and the reaction conditions.
Table 1: Nucleophilic Substitution Reactions on P(MCA)
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Degree of Functionalization (%) |
| Primary Amine | n-Butylamine | DMF | 60 | 24 | >95 |
| Azide | Sodium Azide (NaN₃) | DMF | 25 | 12 | >98 |
| Thiol | Sodium Thiophenoxide | THF | 25 | 6 | >90 |
Table 2: Thiol-Ene "Click" Chemistry on Alkene-Modified P(MCA)
| Thiol Compound | Photoinitiator | Solvent | UV Irradiation Time (min) | Degree of Functionalization (%) |
| 1-Dodecanethiol | DMPA | THF | 30 | >99 |
| Cysteine | Irgacure 2959 | Water/DMF | 60 | >95 |
| Thiol-terminated PEG | DMPA | DMF | 45 | >98 |
Table 3: CuAAC "Click" Chemistry on Azide-Modified P(MCA)
| Alkyne Compound | Copper Source | Ligand | Solvent | Time (h) | Degree of Functionalization (%) |
| Phenylacetylene | CuBr | PMDETA | DMF | 12 | >99 |
| Propargyl Alcohol | CuSO₄·5H₂O / NaAsc | TBTA | DMF/H₂O | 8 | >98 |
| Alkyne-functionalized Drug | CuBr | PMDETA | DMSO | 24 | >95 |
Experimental Protocols
Synthesis of Poly(this compound) - A Prerequisite
A well-defined starting polymer is essential for successful and reproducible functionalization. P(MCA) can be synthesized via controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization.
Protocol 3.1.1: Synthesis of P(MCA) via ATRP
-
Materials: this compound (MCA), ethyl α-bromoisobutyrate (EBiB), copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), anisole.
-
Procedure:
-
To a dry Schlenk flask, add CuBr (1 eq relative to initiator).
-
Add anisole and PMDETA (1 eq relative to CuBr) and stir to form the catalyst complex.
-
Add the MCA monomer and EBiB initiator.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60 °C and stir for the desired time to reach the target molecular weight.
-
Terminate the polymerization by exposing the mixture to air.
-
Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Protocol for Nucleophilic Substitution: Amination
Protocol 3.2.1: Synthesis of Amine-Functionalized P(MCA)
-
Materials: Poly(this compound), n-butylamine, anhydrous N,N-dimethylformamide (DMF), diethyl ether.
-
Procedure:
-
Dissolve P(MCA) in anhydrous DMF in a round-bottom flask.
-
Add an excess of n-butylamine (e.g., 10 equivalents per chloro-ester unit).
-
Stir the reaction mixture at 60 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer in a large volume of cold diethyl ether.
-
Filter the polymer, wash with fresh diethyl ether, and dry under vacuum.
-
Characterize the product by ¹H NMR and FTIR spectroscopy to confirm the substitution.
-
Protocol for Two-Step Functionalization: Thiol-Ene Chemistry
Step 1: Conversion of Chloro- to Alkene-Functionality
Protocol 3.3.1: Synthesis of Allyl-Functionalized P(MCA)
-
Materials: P(MCA), allyl alcohol, sodium hydride (NaH), anhydrous THF.
-
Procedure:
-
In a flame-dried flask under nitrogen, suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C and add allyl alcohol dropwise.
-
Stir for 30 minutes at 0 °C.
-
Add a solution of P(MCA) in anhydrous THF dropwise to the sodium allyloxide solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Step 2: Thiol-Ene "Click" Reaction
Protocol 3.3.2: Grafting of 1-Dodecanethiol
-
Materials: Alkene-functionalized P(MCA), 1-dodecanethiol, 2,2-dimethoxy-2-phenylacetophenone (DMPA), anhydrous THF.
-
Procedure:
-
Dissolve the alkene-functionalized polymer in anhydrous THF in a quartz reaction vessel.
-
Add 1-dodecanethiol (1.5 equivalents per alkene group) and DMPA (0.1 equivalents).
-
Degas the solution with nitrogen for 20 minutes.
-
Irradiate the mixture with UV light (e.g., 365 nm) for 30 minutes at room temperature.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Confirm the reaction completion by ¹H NMR (disappearance of alkene protons).
-
Protocol for Two-Step Functionalization: CuAAC Chemistry
Step 1: Conversion of Chloro- to Azide-Functionality
Protocol 3.4.1: Synthesis of Azide-Functionalized P(MCA)
-
Materials: P(MCA), sodium azide (NaN₃), anhydrous DMF.
-
Procedure:
-
Dissolve P(MCA) in anhydrous DMF.
-
Add an excess of sodium azide (e.g., 5 equivalents per chloro-ester unit).
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polymer in deionized water.
-
Filter the polymer, wash thoroughly with water, and dry under vacuum.
-
Characterize by FTIR to confirm the presence of the azide group (strong peak around 2100 cm⁻¹).
-
Step 2: CuAAC "Click" Reaction
Protocol 3.4.2: Conjugation of Phenylacetylene
-
Materials: Azide-functionalized P(MCA), phenylacetylene, copper(I) bromide (CuBr), PMDETA, anhydrous DMF.
-
Procedure:
-
Dissolve the azide-functionalized polymer and phenylacetylene (1.5 equivalents per azide group) in anhydrous DMF in a Schlenk flask.
-
Add PMDETA (1 equivalent relative to CuBr).
-
Add CuBr (0.1 equivalents).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Stir the reaction at room temperature for 12 hours.
-
Expose the reaction to air to quench.
-
Pass the solution through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Mandatory Visualizations
Caption: Reaction pathways for the functionalization of P(MCA).
Caption: General experimental workflow for P(MCA) functionalization.
Caption: Relationship between P(MCA) structure and applications.
Characterization of Functionalized Polymers
Successful functionalization should be confirmed by appropriate analytical techniques.
-
¹H NMR Spectroscopy:
-
Nucleophilic Substitution: Look for the appearance of new signals corresponding to the protons of the introduced functional group and a shift in the signals of the polymer backbone protons adjacent to the substitution site. The disappearance of the signal corresponding to the proton on the carbon bearing the chlorine is a key indicator.
-
Thiol-Ene Reaction: The disappearance of the characteristic alkene proton signals (typically between 5-6 ppm) is a clear indication of a successful reaction.
-
CuAAC Reaction: The appearance of the triazole proton signal (typically around 7.5-8.5 ppm) confirms the cycloaddition.
-
-
FTIR Spectroscopy:
-
Azide Substitution: The most prominent change will be the appearance of a strong, sharp absorption band around 2100 cm⁻¹, characteristic of the azide (N₃) stretching vibration.
-
General Functionalization: Look for the appearance of characteristic absorption bands of the newly introduced functional groups (e.g., N-H stretching for amines, C=O stretching for amides). The disappearance of the C-Cl stretching vibration (around 650-850 cm⁻¹) can also be monitored.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the molecular weight and molecular weight distribution of the polymer. It is important to ensure that no significant chain degradation or cross-linking has occurred during the functionalization reactions.
Applications in Drug Development
Functionalized P(MCA) polymers are attractive candidates for drug delivery systems. By carefully selecting the functional groups, it is possible to:
-
Covalently conjugate drugs: The functionalized side chains can be used to attach drug molecules via stable or cleavable linkers.
-
Tune drug release: The properties of the polymer matrix can be altered to control the rate of drug release.
-
Improve biocompatibility: Introduction of hydrophilic or biocompatible moieties like polyethylene glycol (PEG) can enhance the in vivo performance of the polymer.
-
Target specific cells or tissues: Bio-ligands such as antibodies or peptides can be attached to the polymer to achieve targeted drug delivery.
These application notes and protocols provide a foundation for researchers to explore the rich chemistry of poly(this compound) and develop novel materials for a wide range of scientific and therapeutic applications.
Troubleshooting & Optimization
How to remove inhibitor from Methyl 2-chloroacrylate before polymerization?
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preparing methyl 2-chloroacrylate for polymerization. Find answers to frequently asked questions and troubleshoot common issues encountered during the removal of polymerization inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from this compound before polymerization?
A1: this compound is a highly reactive monomer prone to spontaneous polymerization, especially when exposed to heat, light, or impurities. To ensure its stability during transport and storage, manufacturers add polymerization inhibitors. These inhibitors, typically phenolic compounds like butylated hydroxytoluene (BHT), hydroquinone (HQ), or the monomethyl ether of hydroquinone (MEHQ), act as radical scavengers, preventing premature polymerization. However, their presence will interfere with or completely inhibit the intended controlled polymerization process. Therefore, removing the inhibitor is a critical step to achieve predictable and successful polymerization outcomes.
Q2: What are the common inhibitors found in commercially available this compound?
A2: The most common inhibitors used for stabilizing this compound and other acrylic monomers are butylated hydroxytoluene (BHT) and hydroquinone (HQ) or its derivatives like the monomethyl ether of hydroquinone (MEHQ).[1] The concentration of these inhibitors is typically in the range of 100-1000 ppm.
Q3: What are the primary methods for removing these inhibitors?
A3: The two most common and effective laboratory-scale methods for removing phenolic inhibitors from this compound are:
-
Caustic Washing (Aqueous Extraction): This method involves washing the monomer with a basic solution, such as aqueous sodium hydroxide (NaOH), to convert the weakly acidic phenolic inhibitor into its water-soluble salt, which is then extracted into the aqueous phase.[2][3]
-
Column Chromatography: This technique involves passing the monomer through a column packed with a solid adsorbent, typically basic activated alumina, which selectively adsorbs the polar inhibitor.[4]
Inhibitor Removal Efficiency
The choice of inhibitor removal method can impact the final purity of the monomer. The following table summarizes the typical efficiencies of the recommended methods for removing phenolic inhibitors from acrylate monomers.
| Removal Method | Reagent/Adsorbent | Typical Inhibitor Reduction | Key Considerations |
| Caustic Washing | 5-10% Aqueous NaOH | 95-99% | Effective for HQ and MEHQ. Requires multiple washes and thorough drying of the monomer. |
| Column Chromatography | Basic Activated Alumina | >99% | Highly effective for BHT, HQ, and MEHQ. Simple for lab-scale. The alumina must be active (fresh or reactivated). |
Note: The exact efficiency may vary depending on the initial inhibitor concentration, the specific monomer, and the precise experimental conditions.
Experimental Protocols
Safety First: this compound is toxic, flammable, and a strong irritant to the skin, eyes, and respiratory system.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Inhibitor Removal via Caustic Washing
This method is particularly effective for removing hydroquinone (HQ) and its derivatives (MEHQ).
Materials:
-
This compound containing inhibitor
-
5-10% (w/v) Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter paper and funnel
Procedure:
-
Initial Wash: Place the this compound in a separatory funnel. Add an equal volume of 5-10% NaOH solution.
-
Extraction: Stopper the funnel and gently invert it several times to mix the two phases. Caution: Do not shake vigorously to avoid emulsion formation. Vent the funnel frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The lower aqueous layer, which now contains the sodium salt of the inhibitor, can be drained and discarded.
-
Repeat Washes: Repeat the washing step (steps 1-3) two more times with fresh NaOH solution to ensure complete removal of the inhibitor.
-
Neutralization: Wash the monomer with an equal volume of deionized water to remove residual NaOH. Check the pH of the aqueous layer with pH paper to ensure it is neutral. Repeat the water wash if necessary.
-
Brine Wash: Wash the monomer with a saturated brine solution to facilitate the removal of dissolved water.
-
Drying: Transfer the monomer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask gently and let it stand for 15-20 minutes to allow the drying agent to absorb any residual water.
-
Filtration: Filter the dried monomer into a clean, dry flask.
-
Immediate Use: The purified, inhibitor-free this compound is now ready for polymerization and should be used immediately.
Protocol 2: Inhibitor Removal using a Basic Alumina Column
This method is effective for removing a broad range of phenolic inhibitors, including BHT, HQ, and MEHQ.
Materials:
-
This compound containing inhibitor
-
Basic activated alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Collection flask (e.g., round-bottom flask)
-
Funnel
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the adsorbent.
-
(Optional) Add a small layer of sand on top of the cotton plug.
-
Fill the column with basic activated alumina to the desired height (a 5-10 cm bed is generally sufficient for small-scale purification). Gently tap the column to ensure even packing.
-
-
Loading the Monomer: Carefully pour the this compound directly onto the top of the alumina bed.
-
Elution: Open the stopcock and allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed onto the alumina.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
Immediate Use: The purified this compound should be used immediately for polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Polymerization fails or is incomplete after inhibitor removal. | Incomplete Inhibitor Removal: Insufficient washing or use of deactivated alumina.[7] | - For caustic wash, increase the number of washes or the concentration of the NaOH solution. - For column chromatography, use fresh, activated alumina. Alumina can be reactivated by heating.[7] |
| Water Contamination (Caustic Wash): Residual water in the monomer can interfere with some polymerization reactions. | - Ensure thorough drying with a suitable drying agent (e.g., MgSO₄) after the washing steps.[7] | |
| Premature Polymerization: The inhibitor-free monomer is highly reactive and may have polymerized before use. | - Use the purified monomer immediately after preparation.[7] - If short-term storage is unavoidable, keep the monomer at a low temperature (refrigerated), in the dark, and under an inert atmosphere (e.g., nitrogen or argon).[4][7] | |
| Emulsion formation during caustic wash. | Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion. | - Gently invert the separatory funnel to mix the layers instead of shaking. - Allow the funnel to stand for a longer period for the layers to separate. - Adding a small amount of brine can help break the emulsion.[8] |
| Monomer is too viscous to pass through the alumina column. | High Viscosity of the Monomer: Some acrylate monomers can be viscous at room temperature. | - Dilute the monomer with a suitable, non-reactive, and easily removable solvent before passing it through the column. The solvent can be removed under reduced pressure after purification.[9] |
| Cloudy appearance of the monomer after column chromatography. | Alumina Fines: Fine particles of alumina may have passed through the column. | - Ensure the cotton or glass wool plug at the bottom of the column is packed sufficiently to retain the alumina. - Allow the monomer to stand and decant or filter it to remove the suspended particles. |
Visualizing the Workflow
To aid in understanding the experimental procedures, the following diagrams illustrate the workflows for inhibitor removal.
Caption: Workflow for inhibitor removal by caustic washing.
Caption: Workflow for inhibitor removal by column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Preventing premature polymerization of Methyl 2-chloroacrylate during storage.
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the proper storage and handling of Methyl 2-chloroacrylate (MCA) to prevent premature polymerization. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of your MCA during storage.
Troubleshooting Guide: Premature Polymerization
This section addresses common issues encountered during the storage of this compound.
| Problem | Potential Cause | Recommended Action |
| White solid polymer or gel observed in the monomer bottle upon receipt or during storage. | 1. Depletion of inhibitor: The stabilizer has been consumed due to exposure to initiators or improper storage conditions. 2. Exposure to heat: Storage at temperatures above the recommended range can accelerate polymerization.[1] 3. Exposure to light: UV light can initiate free radical polymerization.[1] 4. Contamination: Impurities such as water, peroxides, or metals can initiate polymerization.[2][3] | 1. Do not use the material. The monomer is compromised. 2. Safely dispose of the material according to your institution's hazardous waste guidelines.[3] 3. Review storage conditions: Ensure the storage location is cool, dark, and free from sources of ignition.[3] 4. Check inhibitor levels of new batches upon receipt (see Experimental Protocol 1). |
| Increased viscosity of the monomer. | 1. Slow, ongoing polymerization: The inhibitor level may be low, or the monomer has been stored for an extended period. 2. Elevated storage temperature: Consistently storing the monomer at the higher end of the recommended temperature range can lead to slow polymerization over time.[4] | 1. Test the inhibitor concentration immediately (see Experimental Protocol 1). 2. If the inhibitor level is low, consider adding more inhibitor (consult with the manufacturer for the appropriate type and amount). However, for high-purity applications, it is often better to use a fresh bottle. 3. If viscosity continues to increase, the monomer should be disposed of. |
| Monomer appears cloudy or hazy. | 1. Water contamination: Moisture can enter the bottle, especially if it is opened frequently in a humid environment or if it is not allowed to warm to room temperature before opening, causing condensation.[1] 2. Formation of insoluble polymer: Small amounts of polymer may have formed and are suspended in the monomer. | 1. Minimize exposure to atmosphere: Keep the bottle tightly sealed when not in use. 2. Allow the bottle to warm to room temperature before opening to prevent condensation. 3. If cloudiness persists, the monomer may be unsuitable for sensitive applications. Consider filtering through a suitable medium if appropriate for your experiment, but be aware that this may not remove all impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of this compound?
A1: Premature polymerization of MCA is most often caused by the depletion of the added inhibitor. This depletion can be accelerated by exposure to heat, light (especially UV), and contamination with substances that can initiate polymerization, such as peroxides, strong acids or bases, and certain metals.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure stability, MCA should be stored in a cool, dark, and well-ventilated area. Refrigerated storage between 0°C and 10°C is recommended. It is crucial to store the monomer under an air atmosphere, not under inert gas like nitrogen or argon, as oxygen is required for common phenolic inhibitors like hydroquinone to function effectively.[5]
Q3: Which inhibitors are used for this compound, and at what concentration?
A3: this compound is commonly stabilized with hydroquinone (HQ).[6][7] While the exact concentration can vary by manufacturer, a typical concentration is around 0.06% (600 ppm).[6]
Q4: Can I use this compound that has passed its expiration date?
A4: It is not recommended to use MCA past its expiration date. The inhibitor concentration may have decreased to an unsafe level, increasing the risk of spontaneous polymerization. If its use is unavoidable, the inhibitor concentration must be verified first (see Experimental Protocol 1).
Q5: How can I check if my this compound is still good to use?
A5: Visually inspect the monomer for any signs of polymerization, such as cloudiness, increased viscosity, or the presence of solid particles. For a quantitative assessment, you can measure the inhibitor concentration using analytical methods like HPLC or potentiometric titration (see Experimental Protocol 1). A purity check using Gas Chromatography (GC) can also be performed (see Experimental Protocol 2).
Q6: What should I do if I suspect my this compound has started to polymerize?
A6: If you observe any signs of polymerization, do not attempt to use the monomer. The polymerization process can be exothermic and may proceed uncontrollably. The material should be treated as hazardous waste and disposed of according to your institution's safety protocols.
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and handling of this compound.
| Parameter | Value | Reference |
| Recommended Storage Temperature | 0°C to 10°C | |
| Common Inhibitor | Hydroquinone (HQ) | [6][7] |
| Typical Inhibitor Concentration | ~0.06% (600 ppm) | [6] |
| Purity (typical) | >98.0% (by GC) | [7] |
| Incompatible Storage Atmosphere | Inert gases (e.g., Nitrogen, Argon) | [5] |
Experimental Protocols
Experimental Protocol 1: Determination of Hydroquinone (HQ) Inhibitor Concentration
Objective: To quantify the concentration of hydroquinone inhibitor in a this compound sample.
Methodology: High-Performance Liquid Chromatography (HPLC)
This method is adapted from standard procedures for determining inhibitor levels in acrylate monomers.
-
Materials and Reagents:
-
This compound sample
-
Hydroquinone (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase modification, if needed)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
-
-
Standard Preparation:
-
Prepare a stock solution of hydroquinone in acetonitrile (e.g., 1000 ppm).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 10, 50, 100, 250, 500 ppm).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Mix thoroughly.
-
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v). The mobile phase may be acidified with 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 289 nm
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of hydroquinone in the sample by comparing its peak area to the calibration curve, accounting for the initial sample weight and dilution.
-
Experimental Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and check for the presence of impurities or polymer.
Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Materials and Reagents:
-
This compound sample
-
Suitable solvent (e.g., dichloromethane or ethyl acetate, GC grade)
-
Internal standard (optional, e.g., undecane)
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).
-
If using an internal standard, add a known amount to the sample solution.
-
-
Chromatographic Conditions (Typical):
-
Column: A non-polar or mid-polarity column, such as a DB-5 or DB-624 (60 m x 0.53 mm, 3 µm film thickness), is often suitable.[8]
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp at 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1)
-
-
Analysis:
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by the area percent method (Area of MCA peak / Total area of all peaks x 100%).
-
The presence of broad peaks or a rising baseline may indicate the presence of oligomers or polymer.
-
Visualizations
Caption: Factors influencing MCA stability during storage.
Caption: Troubleshooting workflow for suspected MCA polymerization.
References
- 1. This compound | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. nj.gov [nj.gov]
- 4. grid.uns.ac.rs [grid.uns.ac.rs]
- 5. chempoint.com [chempoint.com]
- 6. Methyl alpha-chloroacrylate, 98+%, stabilized with hydroquinone 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | 80-63-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Free Radical Polymerization of Acrylic Monomers
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding side reactions encountered during the free radical polymerization of acrylic monomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the free radical polymerization of acrylic monomers?
A1: The primary side reactions include intramolecular chain transfer (backbiting), intermolecular chain transfer (to monomer, polymer, or solvent), and β-scission of mid-chain radicals.[1][2] Additionally, inhibition and retardation due to impurities or stabilizers are common issues that can affect the polymerization rate.[3][4]
Q2: How do these side reactions affect the final polymer properties?
A2: These reactions can significantly alter the polymer's microstructure and macroscopic properties. Backbiting and intermolecular chain transfer to the polymer lead to short-chain and long-chain branching, respectively, which affects properties like viscosity, melt strength, and crystallinity.[5][6] Chain transfer to monomer or solvent typically reduces the polymer's molecular weight.[7][8] β-scission can lead to the formation of macromonomers and can also lower the average molecular weight.[1][9]
Q3: Why are acrylic monomers more prone to branching than methacrylates?
A3: Acrylic polymers have tertiary hydrogens along their backbone which are susceptible to abstraction by the propagating radical. This hydrogen abstraction, primarily through backbiting, creates a mid-chain radical that can initiate a branch. Polymethacrylates lack these tertiary hydrogens on the backbone, making them significantly less prone to this type of branching.[10]
Q4: What is the general effect of temperature on these side reactions?
A4: Higher reaction temperatures generally increase the rates of most side reactions relative to the propagation reaction.[10][11] Chain transfer and β-scission reactions, in particular, become more prominent at elevated temperatures, which can lead to lower molecular weights and increased branching.[9][12]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: The molecular weight of my polymer is lower than theoretically predicted, and the polydispersity index (PDI) is high.
Possible Cause: This is often a result of excessive chain transfer reactions. The growing polymer radical transfers its activity to another molecule (monomer, solvent, or a chain transfer agent), terminating the chain prematurely and starting a new, shorter one.[7][8]
Solutions:
-
Review Your Solvent: Choose a solvent with a low chain transfer constant. Aromatic solvents like toluene are generally less reactive than alcohols or thiols.
-
Control Monomer Concentration: High monomer concentration can sometimes increase the rate of chain transfer to the monomer.
-
Lower the Temperature: Reducing the reaction temperature can decrease the rate of chain transfer relative to propagation.[10]
-
Reduce Initiator Concentration: While the primary role of the initiator is to start polymerization, excessively high concentrations can lead to the formation of a larger number of shorter chains.
Problem 2: My polymer is showing significant branching, which is affecting its rheological properties.
Possible Cause: Branching in acrylic polymers is primarily caused by intramolecular chain transfer (backbiting), which creates short-chain branches, and intermolecular chain transfer to the polymer, which creates long-chain branches.[6][13]
Solutions:
-
Introduce a Chain Transfer Agent (CTA): Adding a controlled amount of a CTA, such as a thiol (e.g., dodecanethiol), can help suppress branching. The growing mid-chain radical (formed via backbiting) can transfer to the CTA, effectively terminating the branch point before it propagates.[13][14]
-
Lower the Temperature: Backbiting has a higher activation energy than propagation, so lowering the polymerization temperature can reduce its occurrence.[9]
-
Limit Monomer Conversion: Chain transfer to the polymer is more likely at higher monomer conversions when the polymer concentration is high.[6]
Problem 3: The polymerization is very slow (retarded) or there is a long induction period before it starts (inhibition).
Possible Cause: This is typically caused by the presence of species that react with and consume the initiating or propagating radicals, preventing polymerization. Common culprits include dissolved oxygen, inhibitors added for storage (like hydroquinone monomethyl ether, MeHQ), or other impurities in the monomer.[3][15][16]
Solutions:
-
Deoxygenate the System: Before starting the polymerization, thoroughly sparge your monomer and solvent mixture with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Remove Inhibitors: Monomers are often supplied with inhibitors to prevent premature polymerization during storage. These can be removed by passing the monomer through a column of activated basic alumina or by a mild distillation.[3]
-
Purify Monomers and Solvents: Ensure high purity of all reagents to avoid introducing unknown retarding species.[17][18]
Key Side Reaction Mechanisms
The following diagrams illustrate the primary side reaction pathways in comparison to the desired propagation reaction.
Caption: Overview of desired propagation versus key side reactions.
Caption: Mechanism of backbiting leading to short-chain branching.
Quantitative Data Summary
The kinetics of side reactions are highly dependent on temperature. The following table summarizes Arrhenius parameters for key reactions in n-butyl acrylate polymerization, providing insight into their temperature sensitivity.
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Backbiting (k_bb) | (4.84 ± 0.29) x 10⁷ s⁻¹ | 31.7 ± 2.5 | [19] |
| Backbiting (k_bb) | ln A(k_bb s⁻¹) = 17.8 ± 2.1 | 30.6 ± 5.4 | [9] |
| Mid-chain Propagation (k_p,m) | (1.52 ± 0.14) x 10⁶ L·mol⁻¹·s⁻¹ | 28.9 ± 3.2 | [19] |
| β-Scission (k_β) | ln A(k_β s⁻¹) = 29.7 ± 5.5 | 81.1 ± 18.2 | [9] |
Note: The higher activation energy for β-scission indicates it is more sensitive to temperature changes and becomes more significant at higher temperatures.[9]
Experimental Protocols
Protocol 1: Analysis of Branching by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for elucidating the detailed molecular structure of polymers, including the presence of branches.[20]
Objective: To identify and quantify short-chain branches resulting from backbiting.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the purified polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved.
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
While proton spectra can be complex due to overlapping signals, look for characteristic resonances of the methine protons at the branch points, which may appear in a different region compared to the main chain backbone protons.
-
-
¹³C NMR Analysis:
-
Acquire a quantitative ¹³C NMR spectrum. This is more informative for branching analysis than ¹H NMR.
-
Identify the signals corresponding to the quaternary carbons at the branch points. These signals are distinct from the backbone methylene and methine carbons.[21][22]
-
The chemical shifts of carbons adjacent to the branch point will also be different from those in a linear chain.
-
-
Data Analysis:
-
Integrate the unique signals corresponding to the branch points.
-
Compare these integrals to the integrals of the main-chain carbons (e.g., the carbonyl carbon) to calculate the number of branches per 1000 monomer units.
-
Specialized 2D NMR techniques like HSQC or HMBC can be used to confirm the assignments of branch-related signals.
-
Protocol 2: Characterization by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a primary technique for determining absolute molecular weight and characterizing long-chain branching.[23][24]
Objective: To determine the molecular weight distribution and assess the presence of long-chain branching.
Methodology:
-
System Setup: A standard SEC system (pump, injector, SEC columns) is coupled with a MALS detector and a refractive index (RI) detector.[24]
-
Sample Preparation:
-
Prepare a dilute solution of the polymer (e.g., 1-5 mg/mL) in the mobile phase (e.g., THF).
-
Filter the solution through a sub-micron filter (e.g., 0.2 µm PTFE) to remove any dust or particulates that could interfere with light scattering.
-
-
Analysis:
-
Inject the filtered sample into the SEC system. The columns separate the polymer chains based on their hydrodynamic volume.
-
As the polymer elutes from the columns, it passes through the MALS and RI detectors simultaneously.
-
The RI detector measures the concentration of the polymer at each elution volume.
-
The MALS detector measures the intensity of light scattered by the polymer molecules at various angles.
-
-
Data Analysis:
-
The software uses the data from both detectors to calculate the absolute molar mass at each point in the chromatogram.
-
A "conformation plot" (log Molar Mass vs. log Radius of Gyration, or log Molar Mass vs. Elution Volume) is generated.
-
For a linear polymer, this plot will show a consistent slope. A branched polymer will have a smaller radius of gyration for a given molar mass compared to its linear analog, causing a deviation from the linear polymer's curve. This deviation is used to quantify the degree of branching.[5][23]
-
Caption: A logical workflow for troubleshooting common polymerization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Inhibition of Free Radical Polymerization: A Review | Semantic Scholar [semanticscholar.org]
- 5. GPC/SEC Analysis of Polymer Branching | Separation Science [sepscience.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. From n-butyl acrylate Arrhenius parameters for backbiting and tertiary propagation to β-scission via stepwise pulsed laser polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates | Semantic Scholar [semanticscholar.org]
- 15. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. jinzongmachinery.com [jinzongmachinery.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 22. [PDF] Backbiting and β‐scission reactions in free‐radical polymerization of methyl acrylate | Semantic Scholar [semanticscholar.org]
- 23. kinampark.com [kinampark.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Effect of impurities on the polymerization of Methyl 2-chloroacrylate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Methyl 2-chloroacrylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (MCA) polymerizes prematurely, even during storage. What could be the cause and how can I prevent it?
A1: Premature polymerization of this compound is a common issue and is often triggered by the presence of impurities or improper storage conditions. Here are the likely causes and preventative measures:
-
Inhibitor Depletion: MCA is typically supplied with an inhibitor, such as hydroquinone (HQ), to prevent spontaneous polymerization. This inhibitor can be consumed over time, especially when exposed to heat, light, or oxygen.
-
Troubleshooting:
-
Ensure the monomer is stored in a cool, dark, and well-ventilated place, preferably refrigerated (0-10°C).
-
Keep the container tightly sealed to minimize exposure to oxygen.
-
If the monomer has been stored for an extended period, consider testing the inhibitor concentration.
-
-
-
Presence of Contaminants: Certain impurities can initiate polymerization. These can be introduced during synthesis or through improper handling.
-
Troubleshooting:
-
Use high-purity MCA for your experiments.
-
Ensure all glassware and equipment are scrupulously clean and dry before use.
-
Avoid contact with incompatible materials that could leach initiators.
-
-
Q2: I am observing a variable or unexpectedly long induction period in my MCA polymerization. What factors could be influencing this?
A2: The induction period is the initial phase of the polymerization where the rate is very slow due to the presence of inhibitors that scavenge initiating radicals. Variations in the length of this period can be attributed to several factors:
-
Inhibitor Concentration: The amount of inhibitor present directly correlates with the length of the induction period. Higher concentrations will result in a longer induction period.
-
Water Content: While direct studies on MCA are limited, research on the analogous monomer, methyl methacrylate (MMA), has shown that small amounts of water can shorten the induction period in benzoyl peroxide-catalyzed polymerization.[1][2] This is attributed to the faster decomposition of the initiator in the presence of water.[1]
-
Oxygen: Oxygen can act as an inhibitor in free-radical polymerization, leading to a longer induction period. It is crucial to deoxygenate the monomer and reaction mixture, for example, by bubbling with an inert gas like nitrogen or argon.
Q3: My polymerization of MCA is not reaching high conversion, or the resulting polymer has a low molecular weight. What are the potential causes?
A3: Low conversion or low molecular weight can be caused by several factors that either terminate the growing polymer chains prematurely or reduce the rate of propagation.
-
Chain Transfer Agents: Impurities can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one. Common potential chain transfer agents include solvents and certain impurities from the monomer synthesis.
-
High Initiator Concentration: While an initiator is necessary, an excessively high concentration can lead to a high concentration of primary radicals, which can increase the rate of termination reactions, resulting in lower molecular weight polymers.
-
Presence of Metal Ions: Certain metal ions can interfere with radical polymerization. While some metal complexes are used to control polymerization in processes like Atom Transfer Radical Polymerization (ATRP), uncontrolled metal impurities can lead to termination or side reactions.[3][4] For instance, the affinity of the chlorine atom in chloroacrylates to certain metals could influence the polymerization process.[3]
Q4: The properties of my poly(this compound) are inconsistent between batches. How can I ensure reproducibility?
A4: Reproducibility issues often stem from variations in the purity of the monomer and the precise control of reaction conditions.
-
Monomer Purity: Ensure you are using MCA of consistent and high purity for each batch. It is advisable to quantify the purity and inhibitor concentration before use, especially if the monomer has been stored for some time.
-
Control of Impurities: As detailed in the previous questions, water, oxygen, and other contaminants can significantly affect the polymerization kinetics. Implementing consistent procedures for monomer purification and deoxygenation is critical.
-
Precise Control of Reaction Parameters: Temperature, initiator concentration, and solvent polarity are key parameters that must be meticulously controlled in each experiment to ensure reproducible results.
Quantitative Data Summary
The following table summarizes the potential effects of common impurities on the polymerization of this compound, with some data extrapolated from studies on the analogous monomer, methyl methacrylate (MMA).
| Impurity | Potential Effect on Polymerization | Quantitative Impact (where available for analogous systems) |
| Water | May shorten the induction period. | For MMA, the induction period is inversely proportional to the water concentration.[1][2] |
| Oxygen | Acts as an inhibitor, prolonging the induction period. | - |
| Acids (e.g., HCl) | Can potentially influence initiator decomposition and side reactions. | - |
| Metal Ions (e.g., Fe, Cu) | Can interfere with radical polymerization, potentially leading to termination or controlled polymerization depending on the system.[3][4] | In Fe-catalyzed ATRP of methacrylates, the nature of the halogen (Cl vs. Br) and metal affinity significantly impacts control.[3][4] |
| Inhibitors (e.g., Hydroquinone) | Prevents premature polymerization; higher concentrations lead to longer induction periods. | The induction period is directly proportional to the hydroquinone content in MMA polymerization.[1] |
Experimental Protocols
Protocol 1: Purification of this compound (Removal of Inhibitor)
This protocol describes a general method for removing phenolic inhibitors like hydroquinone from this compound.
Materials:
-
This compound (stabilized with HQ)
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Distillation apparatus
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% NaOH solution and shake vigorously for 1-2 minutes. The aqueous layer will turn brown as it extracts the phenolic inhibitor.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with 5% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the monomer with an equal volume of saturated NaCl solution to facilitate the removal of water.
-
Drain the monomer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer. Swirl the flask occasionally for 10-15 minutes.
-
Filter the dried monomer to remove the drying agent.
-
For very high purity, the monomer can be distilled under reduced pressure. Caution: Distillation of inhibitor-free monomer is hazardous as it can polymerize explosively. It should only be performed by experienced personnel with appropriate safety precautions. The purified monomer should be used immediately or stored under refrigeration with a newly added inhibitor.
Protocol 2: Bulk Free-Radical Polymerization of this compound
This protocol provides a general procedure for the bulk polymerization of this compound.
Materials:
-
Purified this compound
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Reaction vessel (e.g., Schlenk tube or sealed ampoule)
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature bath (oil bath or water bath)
-
Precipitating solvent (e.g., Methanol)
-
Filtration apparatus
Procedure:
-
Place the desired amount of purified this compound into the reaction vessel.
-
Add the calculated amount of the free-radical initiator (typically 0.1-1 mol% relative to the monomer).
-
Deoxygenate the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes while cooling the vessel in an ice bath to prevent premature polymerization.
-
Seal the reaction vessel under the inert atmosphere.
-
Immerse the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase significantly.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., acetone or tetrahydrofuran).
-
Precipitate the polymer by slowly pouring the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.
Protocol 3: Analysis of Residual Monomer in Poly(this compound) by Gas Chromatography (GC)
This protocol outlines a general method for quantifying residual this compound in the polymer.
Materials:
-
Poly(this compound) sample
-
A suitable solvent for the polymer and monomer (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Internal standard (e.g., a high-boiling point, non-reactive compound like dodecane)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a polar capillary column)
-
Volumetric flasks and syringes
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
Add a fixed concentration of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh a sample of the poly(this compound).
-
Dissolve the polymer in a known volume of the solvent containing the same fixed concentration of the internal standard as the calibration standards.
-
-
GC Analysis:
-
Inject the calibration standards into the GC-FID to generate a calibration curve by plotting the ratio of the peak area of the monomer to the peak area of the internal standard against the monomer concentration.
-
Inject the prepared sample solution into the GC-FID.
-
-
Quantification:
-
Determine the ratio of the peak area of the residual monomer to the peak area of the internal standard in the sample chromatogram.
-
Use the calibration curve to determine the concentration of the residual monomer in the sample solution.
-
Calculate the weight percentage of the residual monomer in the original polymer sample.
-
Visualizations
Caption: Logical workflow of how impurities affect the polymerization process and outcomes.
Caption: Troubleshooting flowchart for common issues in MCA polymerization.
References
Technical Support Center: Controlling Molecular Weight in Methyl 2-chloroacrylate Polymerization
Disclaimer: Specific experimental data on the controlled polymerization of Methyl 2-chloroacrylate is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the established principles of controlled radical polymerization of structurally similar monomers, such as methyl methacrylate (MMA) and other acrylates. Researchers should use this information as a guideline and expect to perform optimization studies for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The most effective methods for controlling molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) in acrylate polymerization are controlled/"living" radical polymerization techniques. The two most common methods are:
-
Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains, allowing for controlled growth.[1]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization, enabling control over the molecular weight and architecture of the resulting polymer.[2]
Conventional free radical polymerization can also be used, with molecular weight control achieved primarily through the adjustment of initiator and chain transfer agent concentrations. However, this method typically results in broader molecular weight distributions.
Q2: How does the initiator concentration affect the molecular weight of the polymer?
A2: In conventional free radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will lead to a higher concentration of growing chains, resulting in a lower average molecular weight. Conversely, decreasing the initiator concentration will produce higher molecular weight polymers.
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new chain.[3][4] This process effectively lowers the average molecular weight of the polymer. The extent of molecular weight reduction depends on the concentration and the chain transfer constant of the CTA for the specific monomer. Thiols, such as dodecyl mercaptan, are commonly used as CTAs in radical polymerization.[4]
Q4: How does the presence of the α-chloro substituent in this compound potentially affect its polymerization behavior compared to Methyl Methacrylate (MMA)?
A4: The electron-withdrawing nature of the chlorine atom at the α-position is expected to influence the reactivity of the monomer and the resulting polymer radical. A DFT study on the propagation kinetics of α-substituted acrylates, including ethyl α-chloroacrylate, suggests that these substituents can alter the propagation kinetics. This may necessitate different initiator and catalyst/CTA choices and reaction conditions compared to MMA to achieve good control over the polymerization.
Troubleshooting Guides
Issue 1: The resulting polymer has a much higher molecular weight than targeted.
-
Possible Cause 1 (ATRP): Inefficient initiation. If the initiation from the alkyl halide initiator is slow compared to propagation, the polymer chains will grow longer than expected.
-
Solution: Select a more active initiator that better mimics the structure of the propagating radical. Ensure the purity of the initiator.
-
-
Possible Cause 2 (RAFT): Incorrect choice or low concentration of the RAFT agent. The ratio of monomer to RAFT agent is a key determinant of the final molecular weight.
-
Solution: Verify the calculations for the monomer-to-RAFT agent ratio. Ensure the RAFT agent is appropriate for acrylate polymerization. Increase the concentration of the RAFT agent to target a lower molecular weight.
-
-
Possible Cause 3 (Conventional Polymerization): Insufficient initiator or chain transfer agent concentration.
-
Solution: Increase the concentration of the initiator or add/increase the concentration of a suitable chain transfer agent.
-
Issue 2: The resulting polymer has a much lower molecular weight than targeted.
-
Possible Cause 1 (All Methods): Presence of impurities that act as chain transfer agents.
-
Solution: Purify the monomer and solvent before use. Ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 2 (ATRP): High concentration of the deactivator (Cu(II) complex), leading to premature termination.
-
Solution: Ensure the reaction is properly deoxygenated, as oxygen can lead to the formation of excess deactivator. Consider using a reducing agent (e.g., in ARGET ATRP) to regenerate the activator.[5]
-
-
Possible Cause 3 (Conventional Polymerization): Excessive initiator or chain transfer agent concentration.
-
Solution: Decrease the concentration of the initiator or chain transfer agent.
-
Issue 3: The polydispersity index (PDI) of the polymer is high (> 1.5).
-
Possible Cause 1 (ATRP/RAFT): Poor control over the activation/deactivation equilibrium or the chain transfer process.
-
Solution (ATRP): Optimize the ligand-to-copper ratio. Ensure the solvent is appropriate and that all components are well-solubilized.
-
Solution (RAFT): Select a RAFT agent with a high transfer constant for acrylates. Ensure the initiator concentration is appropriate relative to the RAFT agent concentration.
-
-
Possible Cause 2 (All Methods): High rate of termination reactions. This can be caused by high temperatures or high initiator concentrations.
-
Solution: Lower the reaction temperature. Reduce the initiator concentration.
-
-
Possible Cause 3 (All Methods): Incomplete mixing or temperature gradients in the reaction vessel.
-
Solution: Ensure efficient stirring throughout the polymerization. Use a temperature-controlled reaction setup.
-
Issue 4: The polymerization is very slow or does not initiate.
-
Possible Cause 1: Presence of inhibitors. Commercial monomers are often supplied with inhibitors to prevent polymerization during storage.
-
Solution: Remove the inhibitor before use, for example, by passing the monomer through a column of basic alumina.
-
-
Possible Cause 2 (ATRP): Inactive catalyst or initiator.
-
Solution: Ensure the copper catalyst has not been oxidized. Use a freshly purified catalyst. Verify the integrity of the initiator.
-
-
Possible Cause 3 (RAFT): Inappropriate RAFT agent or initiator.
-
Solution: Choose a RAFT agent and initiator combination that is known to be effective for acrylates. The initiator should have a suitable decomposition rate at the reaction temperature.
-
Data Presentation: Qualitative Effects of Experimental Parameters on Molecular Weight and PDI
The following table summarizes the expected qualitative trends for controlling molecular weight and PDI in the polymerization of this compound. These are general guidelines and the magnitude of the effect will depend on the specific polymerization technique and conditions.
| Parameter | Change | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) |
| Initiator Concentration | Increase | Decrease | May Increase (in conventional polymerization) |
| Decrease | Increase | May Decrease (in conventional polymerization) | |
| [Monomer]/[Initiator] Ratio | Increase | Increase | May Decrease (in conventional polymerization) |
| Decrease | Decrease | May Increase (in conventional polymerization) | |
| Chain Transfer Agent (CTA) Conc. | Increase | Decrease | May Increase or Decrease depending on CTA |
| Decrease | Increase | May Increase or Decrease depending on CTA | |
| [Monomer]/[CTA] Ratio (RAFT) | Increase | Increase | Generally remains low |
| Decrease | Decrease | Generally remains low | |
| [Monomer]/[Initiator] Ratio (ATRP) | Increase | Increase | Generally remains low |
| Decrease | Decrease | Generally remains low | |
| Temperature | Increase | Decrease (due to increased termination) | Generally Increases |
| Decrease | Increase | Generally Decreases | |
| Monomer Conversion | Increase | Increases (in controlled polymerization) | Generally remains low (in controlled polymerization) |
Experimental Protocols & Workflows
Below are generalized experimental workflows for ATRP and RAFT of acrylates, which can be adapted for this compound. Note: These are starting points and will require optimization.
Atom Transfer Radical Polymerization (ATRP) Workflow
Caption: Generalized workflow for Atom Transfer Radical Polymerization (ATRP).
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization Workflow
Caption: Generalized workflow for RAFT Polymerization.
Troubleshooting Logic for Molecular Weight Control
Caption: Troubleshooting logic for common molecular weight control issues.
References
Technical Support Center: Optimizing Initiator Concentration for Methyl 2-chloroacrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of Methyl 2-chloroacrylate.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound, with a focus on problems related to initiator concentration.
Issue 1: Low or No Monomer Conversion
-
Question: My polymerization of this compound has very low or no conversion. What are the possible causes and how can I fix it?
-
Answer: Low monomer conversion can stem from several factors, primarily related to the initiation step.
-
Insufficient Initiator Concentration: The concentration of the initiator might be too low to generate a sufficient number of free radicals to propagate the polymerization.
-
Solution: Increase the initiator concentration incrementally, for example, by 20-30%. Ensure the initiator is completely dissolved in the reaction mixture before starting the polymerization.[1]
-
-
Inappropriate Initiator Half-Life: The chosen initiator may have a long half-life at the reaction temperature, leading to a slow rate of radical generation.
-
Solution: Select an initiator with a half-life suitable for your reaction temperature. For instance, Azobisisobutyronitrile (AIBN) is commonly used at temperatures between 60-80 °C.[1]
-
-
Presence of Inhibitors: The monomer may contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage.
-
Solution: Purify the this compound monomer before use by passing it through a column of basic alumina to remove inhibitors.[1]
-
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can terminate polymerization.
-
Solution: Thoroughly degas the reaction mixture by purging with an inert gas like nitrogen or argon for at least 30 minutes before and during the reaction. For more rigorous oxygen removal, freeze-pump-thaw cycles can be employed.[1]
-
-
Issue 2: High Polydispersity Index (PDI)
-
Question: The resulting poly(this compound) has a high Polydispersity Index (PDI > 1.5). How can I achieve a more uniform polymer?
-
Answer: A high PDI indicates a broad distribution of polymer chain lengths. This can be caused by several factors, including the initiator concentration.
-
Excessive Initiator Concentration: A very high concentration of initiator can lead to a large number of termination reactions, resulting in a broader molecular weight distribution.[1]
-
Solution: Decrease the initiator concentration.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions and chain transfer, contributing to a higher PDI.[1]
-
Solution: Lower the reaction temperature, ensuring it is still appropriate for the initiator's decomposition.
-
-
Uncontrolled Polymerization Technique: Conventional free-radical polymerization offers limited control over the polymer architecture.
-
Solution: For better control over PDI and to obtain a polymer with a narrow molecular weight distribution, consider using controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2]
-
-
Issue 3: Polymerization is Too Fast or Uncontrolled
-
Question: The polymerization of this compound is proceeding too quickly and is difficult to control. What should I do?
-
Answer: An excessively fast polymerization can lead to poor control over molecular weight and a high PDI.
-
High Initiator Concentration: A high initiator concentration will generate a large number of radicals simultaneously, leading to a rapid reaction.
-
Solution: Reduce the initiator concentration.
-
-
High Reaction Temperature: Higher temperatures accelerate the decomposition of the initiator and the overall polymerization rate.
-
Solution: Lower the reaction temperature.
-
-
Bulk Polymerization: Conducting the polymerization without a solvent (bulk polymerization) can lead to a rapid increase in viscosity and an autoacceleration effect (Trommsdorff effect), making the reaction difficult to control.
-
Solution: Perform the polymerization in a suitable solvent to help dissipate heat and maintain better control over the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: How does initiator concentration affect the molecular weight of poly(this compound)?
A1: In free-radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[1] Therefore, increasing the initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight. Conversely, decreasing the initiator concentration will produce fewer, but longer, polymer chains, thus increasing the average molecular weight.[1]
Q2: What is a typical starting initiator concentration for this compound polymerization?
A2: The optimal initiator concentration depends on the desired molecular weight and the specific polymerization technique. For a conventional free-radical polymerization, a common starting point is a monomer-to-initiator molar ratio in the range of 100:1 to 1000:1.[1] For controlled radical polymerization techniques like ATRP or RAFT, the ratio of monomer to initiator (or chain transfer agent) is a key parameter in determining the target molecular weight.[1]
Q3: Can the choice of initiator affect the properties of the final polymer?
A3: Yes, the choice of initiator is crucial. The initiator's decomposition rate (determined by its half-life at a specific temperature) affects the initiation rate and, consequently, the overall polymerization kinetics and the final polymer properties, including molecular weight and PDI.[1] Some initiators may also introduce specific end-groups onto the polymer chains, which can be desirable for certain applications.
Q4: Are there any safety precautions I should take when working with this compound and initiators?
A4: Yes, this compound is a hazardous substance. It is a strong irritant to the eyes, skin, and lungs.[3][4] Inhalation of its vapors can cause pulmonary edema, and even small amounts on the skin can lead to severe blisters.[4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Initiators, such as peroxides (e.g., benzoyl peroxide), can be thermally unstable and potentially explosive. Always follow the specific safety data sheet (SDS) guidelines for both the monomer and the initiator.
Data Presentation
The following table provides illustrative data on how varying the initiator concentration can affect the polymerization of a methacrylate monomer, based on general principles of free-radical polymerization. Note that these are representative values and the actual results for this compound may vary.
| Initiator Concentration (mol% relative to monomer) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | ~75 | ~100,000 | ~2.1 |
| 0.5 | ~90 | ~50,000 | ~1.9 |
| 1.0 | ~95 | ~25,000 | ~1.8 |
| 2.0 | >99 | ~12,000 | ~2.0 |
Table adapted from representative data for hydroxyl-containing methacrylate polymerization.[6]
Experimental Protocols
Protocol for Free-Radical Solution Polymerization of this compound
This protocol provides a general procedure for the solution polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (purified to remove inhibitors)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask with a condenser and magnetic stirrer
-
Oil bath
Procedure:
-
Monomer and Solvent Addition: In a reaction flask, add the purified this compound and the chosen anhydrous solvent.
-
Initiator Addition: Weigh the desired amount of AIBN and dissolve it in a small amount of the reaction solvent. The amount of AIBN will depend on the target molecular weight and desired monomer-to-initiator ratio. Add the AIBN solution to the reaction flask.[6]
-
Degassing: To remove dissolved oxygen, which can inhibit the polymerization, purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes.[6]
-
Polymerization: Immerse the reaction flask in a preheated oil bath set to the desired temperature (typically 60-80 °C for AIBN).[6]
-
Reaction Time: Allow the polymerization to proceed for the desired duration (e.g., 4-24 hours), depending on the target monomer conversion.[6]
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol, hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with the non-solvent to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[6]
-
Characterization: Analyze the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and Polydispersity Index (PDI), and Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy to confirm the polymer structure.[6]
Visualizations
A flowchart for troubleshooting common issues in this compound polymerization.
References
Troubleshooting poor conversion in Methyl 2-chloroacrylate polymerization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the polymerization of Methyl 2-chloroacrylate (MCA), with a primary focus on addressing poor conversion rates.
Troubleshooting Poor Conversion
Low monomer conversion is a frequent issue in the polymerization of this compound. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Initial Assessment
Before delving into specific troubleshooting steps, it is crucial to review the experimental setup and conditions. Inadequate control over key parameters is a common source of polymerization issues.
Key Questions to Ask:
-
Was the system properly deoxygenated? Oxygen is a potent inhibitor of radical polymerizations.
-
Is the initiator appropriate for the reaction temperature and solvent? The initiator's half-life should be suitable for the intended polymerization time.
-
Are the monomer and solvent pure? Impurities can significantly hinder or terminate the polymerization process.
-
Was the correct temperature maintained throughout the reaction? Temperature fluctuations can affect initiation and propagation rates.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing the cause of poor conversion.
Caption: Troubleshooting decision tree for low conversion in MCA polymerization.
Frequently Asked Questions (FAQs)
Initiation and Reaction Conditions
Q1: What are the common causes of low initiator efficiency?
A1: Low initiator efficiency can stem from several factors:
-
Improper Storage: Initiators can degrade over time if not stored under the recommended conditions (e.g., refrigeration).
-
Incorrect Choice for Temperature: The polymerization temperature must be appropriate for the initiator's half-life. For instance, AIBN is commonly used in the 50-70 °C range, while benzoyl peroxide is more suitable for 80-95 °C.[1]
-
Insufficient Concentration: While a lower initiator concentration can lead to higher molecular weight polymers, an excessively low concentration may not generate enough radicals to overcome inhibition and initiate polymerization effectively.[2]
-
Reaction with Impurities: Impurities in the monomer or solvent can react with and consume the initiator.
Q2: How does temperature affect the conversion of this compound?
A2: Temperature has a significant impact on polymerization kinetics:
-
Increased Rate: Higher temperatures generally lead to a faster rate of polymerization due to an increased rate of initiator decomposition and propagation.[1]
-
Potential for Side Reactions: Excessively high temperatures can promote side reactions, such as chain transfer and depropagation, which can limit the final conversion and affect the polymer's properties. For high-temperature polymerizations (above 140 °C), self-initiation can occur, but this may also be accompanied by undesirable side reactions.[3]
Q3: My reaction is inhibited. What are the likely culprits?
A3: Inhibition is a common problem in radical polymerization. The most frequent causes include:
-
Oxygen: Dissolved oxygen is a potent radical scavenger and a primary cause of inhibition. Thorough deoxygenation of the reaction mixture is critical.
-
Monomer Impurities: Commercial monomers may contain inhibitors (e.g., hydroquinone, MEHQ) to prevent premature polymerization during storage. These must be removed before use, typically by passing the monomer through a column of activated alumina or by distillation.
-
Solvent Impurities: Certain impurities in solvents, such as water in some cases, can affect the initiator decomposition rate and the overall kinetics.[4]
Monomer and Polymer Characteristics
Q4: Does the chloro-substituent in this compound affect its polymerization?
A4: Yes, the chlorine atom at the alpha position has a significant electronic effect that influences polymerization. Studies on related fluoroalkyl α-chloroacrylate monomers suggest that the electron-withdrawing nature of the chlorine substituent can enhance the reactivity of the monomer in radical polymerization.[5]
Q5: What are potential side reactions specific to this compound polymerization?
A5: While specific literature on side reactions for MCA is limited, based on the chemistry of halogenated compounds, potential side reactions could include:
-
Elimination of HCl: Under certain conditions (e.g., high temperatures or presence of a base), elimination of hydrogen chloride could occur, leading to the formation of a carbon-carbon triple bond in the polymer backbone or at the chain end.
-
Chain Transfer to Monomer/Polymer: The presence of the chlorine atom might increase the likelihood of chain transfer reactions, which can limit the molecular weight of the resulting polymer.
Q6: I am observing a broad molecular weight distribution. What could be the cause?
A6: A broad molecular weight distribution (high polydispersity) can be caused by:
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be formed at different times, leading to a wider range of chain lengths.[6]
-
Chain Transfer Reactions: Frequent chain transfer to monomer, polymer, or solvent terminates growing chains and initiates new ones, contributing to a broader molecular weight distribution.
-
High Initiator Concentration: A very high initiator concentration can lead to a large number of simultaneously growing chains, which can increase the probability of termination reactions and broaden the molecular weight distribution.
Data and Protocols
Effect of Initiator Concentration on Conversion
The concentration of the initiator is a critical parameter that can be optimized to improve conversion. The following table, based on data for methacrylate polymerizations, illustrates the general trend.
| Initiator (BPO) Conc. (wt%) | Co-initiator (DMA) Conc. (wt%) | Final Conversion (%) |
| 0.05 | 0.5 | ~75 |
| 0.1 | 0.5 | ~80 |
| 0.2 | 0.5 | ~90 |
| 0.3 | 0.5 | >95 |
| 0.5 | 0.5 | ~90 |
| 0.7 | 0.5 | ~85 |
| 0.3 | 0.25 | ~60 |
| 0.3 | 0.35 | ~75 |
Data adapted from studies on methacrylate bone cement polymerization, which serves as a model for acrylate polymerization kinetics.[7][8] An optimal initiator to co-initiator ratio often exists to maximize conversion.[7]
Effect of Temperature on Polymerization Time
Higher temperatures generally accelerate the polymerization process.
| Temperature (°C) | Approximate Time to High Conversion |
| 50 | > 10 hours |
| 60 | ~ 5-7 hours |
| 70 | ~ 2-4 hours |
| 80 | < 2 hours |
This data is illustrative and based on general trends for radical polymerization of acrylates. The optimal temperature will depend on the specific initiator used.[1]
Experimental Protocol: Free Radical Polymerization of this compound
This protocol provides a general procedure for achieving high conversion in the free-radical polymerization of MCA.
Materials:
-
This compound (MCA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk flask and manifold
-
Magnetic stirrer and heating plate
Workflow Diagram:
Caption: Experimental workflow for MCA polymerization.
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, dissolve the purified MCA and the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the anhydrous solvent.
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gravimetry.
-
Work-up: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Branching in Poly(methyl 2-chloroacrylate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of branching in poly(methyl 2-chloroacrylate).
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for characterizing branching in poly(this compound)?
A1: The primary methods for characterizing branching in poly(this compound) are Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) and Nuclear Magnetic Resonance (NMR) spectroscopy. SEC-MALS provides information on the absolute molecular weight and molecular size, allowing for the calculation of the branching ratio.[1][2] ¹³C NMR spectroscopy can be used to directly detect and quantify branch points by identifying the quaternary carbon at the branch junction.[3][4]
Q2: What is the likely mechanism of branching in the free-radical polymerization of this compound?
A2: Branching in the free-radical polymerization of poly(alkyl-α-chloroacrylates) is understood to occur primarily through chain transfer to the polymer.[2] This process involves the abstraction of an atom from a pre-existing polymer chain by a growing radical, creating a new radical site on the polymer backbone from which a new chain can propagate.
Q3: Why do my SEC-MALS results show an anomalous increase in molecular weight at later elution volumes for my branched poly(this compound)?
A3: This "late elution" or "tailing" phenomenon is a known issue for branched polymers in SEC. It is often attributed to the more compact structure of branched molecules, which can interact with the stationary phase of the SEC column differently than their linear counterparts of the same molecular weight. This can lead to a non-ideal separation based purely on hydrodynamic volume.
Q4: How can I confirm the presence of branching using NMR spectroscopy?
A4: In ¹³C NMR spectroscopy, the presence of a quaternary carbon signal in a region distinct from the main-chain quaternary carbons can indicate a branch point.[3][4] Quantitative analysis of the integral of this peak relative to other backbone carbon signals can provide an estimate of the degree of branching.
Q5: My NMR spectra for poly(this compound) have broad peaks. What could be the cause and how can I improve the resolution?
A5: Broad peaks in NMR spectra of polymers can be caused by several factors, including poor shimming of the spectrometer, high sample viscosity, or the presence of paramagnetic impurities. To improve resolution, you can try re-shimming the spectrometer, decreasing the sample concentration, or filtering the sample to remove any impurities.[3]
Troubleshooting Guides
SEC-MALS Analysis
| Problem | Possible Cause | Solution |
| Anomalous "Hook" or Upswing at the End of the Molar Mass vs. Elution Volume Plot | Non-ideal column interactions with the branched polymer. | - Use a mobile phase with a different solvent or salt concentration to minimize interactions.- Consider using a different type of SEC column with a different stationary phase.- Employ Asymmetrical Flow Field-Flow Fractionation (AF4-MALS) as an alternative separation technique that is less prone to these interactions. |
| Low Mass Recovery | - Adsorption of the polymer onto the column.- Inaccurate dn/dc value. | - Change the mobile phase or column.- Verify the dn/dc value for your specific polymer-solvent-temperature system. If an experimental value is not available, use the 100% mass recovery method in your SEC-MALS software for an estimation.[5] |
| Inaccurate Molecular Weight Determination | - Incorrect dn/dc value.- Poor chromatographic separation. | - Ensure the dn/dc value is accurate for your experimental conditions.- Optimize the SEC method to achieve good separation and symmetrical peak shapes.[1] |
NMR Spectroscopy
| Problem | Possible Cause | Solution |
| Poor Signal-to-Noise Ratio for Branching Signals | - Low degree of branching.- Insufficient number of scans.- Low sample concentration. | - Increase the number of scans acquired.- Increase the sample concentration, if solubility allows.- Use a higher field strength NMR spectrometer. |
| Inaccurate Quantification of Branching | - Peak overlap.- Poor phasing or baseline correction. | - Use 2D NMR techniques like HSQC or HMBC to resolve overlapping signals.- Carefully reprocess the spectrum with proper phasing and baseline correction.[3] |
| "Invisible" Polymer Fraction | Some polymer domains may have very short transverse relaxation times (T₂), leading to signals that are too broad to be detected above the baseline. | - Employ advanced NMR techniques like Saturation Transfer Difference (STD) to detect these "invisible" fractions.[6] |
Experimental Protocols
SEC-MALS for Branching Analysis
This protocol provides a general framework. Specific conditions should be optimized for your instrument and polymer.
-
Sample Preparation:
-
Dissolve the poly(this compound) sample in a suitable, filtered mobile phase (e.g., Tetrahydrofuran - THF) at a concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.2 µm PTFE filter before injection.
-
-
Instrumentation:
-
HPLC system with a degasser, pump, and autosampler.
-
SEC columns suitable for the expected molecular weight range of your polymer.
-
Multi-Angle Light Scattering (MALS) detector.
-
Differential Refractive Index (dRI) detector.
-
-
Experimental Conditions:
-
Mobile Phase: THF is a common solvent for polyacrylates.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to ensure polymer solubility and reduce viscosity.
-
Injection Volume: 100 µL.
-
-
Data Analysis:
-
Determine the dn/dc value for poly(this compound) in the chosen mobile phase and at the experimental temperature. If not available, use the 100% mass recovery method for an initial estimate.
-
Use the software provided with your MALS detector to calculate the absolute molecular weight (M\w) and radius of gyration (R\g) for each elution slice.
-
Generate a conformation plot (log(R\g) vs. log(M\w)). The slope of this plot for a branched polymer will be lower than that of a linear analog.
-
Calculate the branching ratio, g, which is the ratio of the mean square radius of gyration of the branched polymer to that of a linear polymer of the same molecular weight.
-
¹³C NMR for Branching Quantification
This is a general protocol for detecting and quantifying branching.
-
Sample Preparation:
-
Dissolve 50-100 mg of the poly(this compound) sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Experimental Parameters:
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the carbon nuclei to ensure full relaxation for quantitative analysis. This may require a T₁ inversion recovery experiment to determine the T₁ values.
-
Number of Scans (ns): A large number of scans (e.g., 10,000 or more) will likely be necessary to achieve an adequate signal-to-noise ratio for the low-concentration quaternary carbon signals of the branch points.
-
Temperature: As required for sample solubility.
-
-
Data Analysis:
-
Process the spectrum with an appropriate line broadening factor.
-
Carefully phase and baseline correct the spectrum.
-
Identify the chemical shift of the quaternary carbon at the branch point. This will require comparison with literature data for similar polymers or theoretical predictions.
-
Integrate the area of the branch point carbon signal and a well-resolved backbone carbon signal.
-
Calculate the degree of branching as the ratio of the branch point integral to the backbone carbon integral, taking into account the number of carbons each signal represents.
-
Quantitative Data
| Parameter | Poly(ethyl α-chloroacrylate) (analog) [2] | Linear Poly(methyl methacrylate) (for comparison) [7] |
| Branching Mechanism | Chain transfer to polymer | Not applicable (linear) |
| Chain Transfer Constant to Monomer (C\M) at 60°C | 3 x 10⁻⁴ | Not applicable |
| Mark-Houwink-Sakurada Parameters (in Toluene at 25°C) | Not Available | K = 7.8 x 10⁻³ dL/g, a = 0.73 |
Visualizations
Caption: Experimental workflow for the characterization of branching.
Caption: Troubleshooting logic for branching characterization.
References
- 1. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. srd.nist.gov [srd.nist.gov]
Technical Support Center: Minimizing Polydispersity in Methyl 2-chloroacrylate Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing polydispersity during the polymerization of Methyl 2-chloroacrylate. Given the limited specific literature for this monomer, the information provided is based on established principles for the controlled radical polymerization of structurally similar monomers, such as methyl acrylate and methyl methacrylate. These guidelines should serve as a strong starting point for developing and optimizing your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it important to minimize it in the polymerization of this compound?
A1: The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates that all polymer chains are of the same length (i.e., a monodisperse sample), while a higher PDI signifies a broader distribution of chain lengths. For many applications in drug development and materials science, a low PDI is crucial as it ensures uniform and predictable physical and chemical properties of the polymer, such as drug release kinetics, degradation rates, and mechanical strength.
Q2: Which polymerization techniques are most suitable for achieving a low polydispersity index (PDI) for poly(this compound)?
A2: To achieve a low PDI, controlled/"living" radical polymerization (CRP) techniques are highly recommended. The most common and effective methods for acrylates include:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique offers excellent control over molecular weight and results in low PDI polymers. It is compatible with a wide range of functional monomers.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful method for synthesizing well-defined polymers with low PDI. It involves a reversible deactivation of growing polymer chains by a transition metal catalyst.
Q3: What are the key factors that influence the polydispersity of poly(this compound)?
A3: Several factors can significantly impact the PDI of your polymer. These include:
-
Choice of Polymerization Technique: Conventional free radical polymerization typically yields polymers with high PDI (around 2.0 or higher), whereas controlled radical polymerization techniques like RAFT and ATRP can achieve PDIs close to 1.1.[1]
-
Initiator Concentration: The ratio of initiator to monomer and initiator to chain transfer agent (in RAFT) or catalyst (in ATRP) is critical.[1]
-
Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination, thereby influencing the overall control of the polymerization.[1]
-
Solvent: The choice of solvent can affect the solubility of the polymer and the kinetics of the polymerization.[2]
-
Purity of Reagents: Impurities in the monomer, initiator, or solvent can lead to side reactions and a loss of control, resulting in a higher PDI.[1]
-
Oxygen: Oxygen is a radical scavenger and can inhibit or terminate polymerization, leading to poor control and broad PDI.[1]
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 1.5)
| Potential Cause | Recommended Solution | Citation |
| Inappropriate Polymerization Technique | Switch from conventional free radical polymerization to a controlled radical polymerization technique such as RAFT or ATRP. | [1] |
| High Initiator Concentration | Decrease the initiator concentration. In RAFT, a typical starting point for the [CTA]:[Initiator] ratio is between 5:1 and 10:1. | [3] |
| Incomplete Monomer Conversion | High monomer conversion can sometimes lead to a broadening of the PDI. Try stopping the reaction at a lower conversion (e.g., 50-70%) to see if the PDI improves. | [1] |
| Presence of Impurities | Purify the monomer (e.g., by passing it through a column of basic alumina to remove inhibitors), initiator, and solvent before use. | [1] |
| Oxygen Contamination | Thoroughly degas the reaction mixture before polymerization using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. | [1] |
| Inappropriate RAFT Agent or ATRP Catalyst/Ligand | Ensure the chosen RAFT agent or ATRP catalyst system is suitable for acrylate polymerization. For RAFT, trithiocarbonates are often a good choice for acrylates. For ATRP of methyl acrylate, a CuBr/PMDETA system is commonly used. | [4] |
| High Reaction Temperature | A high temperature can increase the rate of termination reactions. Consider lowering the reaction temperature in increments of 5-10 °C. | [1] |
Issue 2: Bimodal or Multimodal Molecular Weight Distribution
| Potential Cause | Recommended Solution | Citation |
| Slow Initiation | If initiation is slow compared to propagation, a population of chains may grow in an uncontrolled manner. Ensure you are using an appropriate initiator for your chosen temperature and that it is fully dissolved. | [3] |
| Chain Transfer to Solvent or Monomer | This can create new, shorter polymer chains. Select a solvent with a low chain transfer constant. While less common for the monomer itself, be aware of potential side reactions. | [3] |
| Presence of Dimer or Oligomer Impurities | Ensure the purity of your this compound monomer. | [5] |
| Poor Mixing | Inadequate stirring can lead to localized "hot spots" with high radical concentrations, resulting in uncontrolled polymerization. Ensure efficient and consistent stirring throughout the reaction. | [3] |
Data Presentation: Illustrative Quantitative Data
Disclaimer: The following tables provide illustrative data based on general trends observed for the controlled polymerization of methyl acrylate and methyl methacrylate. Optimal conditions for this compound may vary and require experimental optimization.
Table 1: Effect of Initiator to Monomer Ratio on PDI in RAFT Polymerization of an Acrylate Monomer
| [Monomer]:[CTA]:[Initiator] | Conversion (%) | Mn ( g/mol ) | PDI |
| 200:5:1 | 65 | 18,500 | 1.15 |
| 200:2:1 | 78 | 19,200 | 1.25 |
| 200:1:1 | 85 | 20,500 | 1.40 |
Table 2: Effect of Temperature on PDI in ATRP of an Acrylate Monomer
| Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 25 | 4 | 60 | 15,000 | 1.12 |
| 50 | 2 | 75 | 18,000 | 1.20 |
| 70 | 1 | 85 | 20,000 | 1.35 |
Table 3: Effect of Solvent on PDI in RAFT Polymerization of an Acrylate Monomer
| Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| Toluene | 6 | 70 | 17,500 | 1.18 |
| Dioxane | 6 | 65 | 17,000 | 1.22 |
| Dimethylformamide (DMF) | 4 | 80 | 19,000 | 1.28 |
Experimental Protocols
General Protocol for RAFT Polymerization of Methyl Acrylate (as a starting point for this compound)
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
RAFT agent (e.g., a trithiocarbonate suitable for acrylates)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, Methyl acrylate, and solvent. The molar ratio of [MA]:[RAFT agent]:[AIBN] should be carefully calculated to target the desired molecular weight and maintain control (e.g., 200:5:1).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[6]
-
Initiation: After the final thaw cycle, backfill the flask with an inert gas (argon or nitrogen). Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN).
-
Polymerization: Allow the reaction to proceed with stirring for the desired time. Monitor the reaction progress by taking aliquots at different time points to determine monomer conversion (via ¹H NMR or GC) and molecular weight/PDI (via GPC).
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
General Protocol for ATRP of Methyl Acrylate (as a starting point for this compound)
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., anisole or DMF)[7]
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask, add CuBr and the solvent. Seal the flask, and while stirring, purge with an inert gas for at least 20 minutes. Add the PMDETA ligand via syringe and continue stirring to form the catalyst complex.
-
Addition of Monomer and Initiator: In a separate, dry, and sealed flask, prepare a solution of the Methyl acrylate and EBiB in the solvent. Degas this solution by purging with an inert gas.
-
Initiation: Transfer the degassed monomer/initiator solution to the flask containing the catalyst complex via a cannula or syringe. Place the flask in a preheated oil bath at the desired temperature (e.g., 25-60 °C).[4][8]
-
Polymerization: Allow the reaction to proceed with stirring. Monitor the progress of the reaction by taking aliquots to determine monomer conversion and molecular weight/PDI.
-
Termination and Purification: Terminate the polymerization by opening the flask to air and adding a suitable solvent like THF. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.[9]
Mandatory Visualizations
Troubleshooting Workflow for High PDI
Caption: Troubleshooting workflow for addressing high polydispersity index (PDI).
RAFT Polymerization Mechanism
Caption: Simplified mechanism of RAFT polymerization.
ATRP Mechanism
Caption: Simplified mechanism of ATRP.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. RAFT Polymerization Procedures [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-chloroacrylate and Methyl Methacrylate for Researchers and Drug Development Professionals
In the landscape of polymer chemistry and drug development, the choice of monomer is a critical determinant of the final product's properties. This guide provides an in-depth comparison of the reactivity of two key acrylic monomers: methyl 2-chloroacrylate and methyl methacrylate. This analysis is supported by available experimental data and established chemical principles, offering a valuable resource for researchers, scientists, and professionals in drug development.
Executive Summary
This compound and methyl methacrylate, while structurally similar, exhibit significant differences in their reactivity due to the distinct electronic and steric properties of the chloro and methyl substituents at the α-position. This compound, with its electron-withdrawing chloro group, is generally a more reactive electrophile in nucleophilic additions and a more reactive dienophile in Diels-Alder reactions. In contrast, methyl methacrylate's electron-donating and sterically hindering methyl group leads to a less reactive monomer in these contexts but influences its polymerization behavior in unique ways. This guide will delve into a comparative analysis of their reactivity in key chemical transformations including radical polymerization, Michael additions, and Diels-Alder reactions.
Comparative Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these monomers is essential for their effective application. The table below summarizes key properties for this compound and methyl methacrylate.
| Property | This compound | Methyl Methacrylate |
| CAS Number | 80-63-7[1] | 80-62-6 |
| Molecular Formula | C₄H₅ClO₂ | C₅H₈O₂ |
| Molar Mass | 120.53 g/mol [1] | 100.12 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Boiling Point | 126 °C at 760 mmHg (decomposes) | 101 °C |
| Density | 1.189 g/cm³[1] | 0.944 g/cm³ |
| Solubility in Water | Insoluble[1] | 1.5 g/100 mL |
Reactivity in Radical Polymerization
The α-substituent plays a pivotal role in the radical polymerization of acrylates. The methyl group in methyl methacrylate and the chlorine atom in this compound exert opposing electronic and steric effects, leading to different polymerization kinetics.
In radical polymerization, acrylates generally polymerize faster than methacrylates. This is attributed to the fact that acrylates form secondary radicals at the propagating end, whereas methacrylates form more stable tertiary radicals. This increased stability of the methacrylate radical makes it less reactive and slows down the propagation step.[2]
| Kinetic Parameter | This compound (estimated) | Methyl Methacrylate | Rationale |
| Propagation Rate Constant (kₚ) | Higher than MMA | ~510 L mol⁻¹ s⁻¹ (at 60°C) | The electron-withdrawing chlorine atom in this compound makes the double bond more electron-deficient and susceptible to radical attack. |
| Termination Rate Constant (kₜ) | Likely higher than MMA | ~2.1 x 10⁷ L mol⁻¹ s⁻¹ (at 60°C) | The less sterically hindered propagating radical of this compound would lead to a faster rate of bimolecular termination. |
Experimental Protocol: Determination of Reactivity Ratios in Copolymerization
To quantitatively compare the reactivity of these two monomers in radical polymerization, the determination of their reactivity ratios (r₁ and r₂) in a copolymerization experiment is crucial.
Materials:
-
This compound (M₁)
-
Methyl methacrylate (M₂)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene as solvent
-
Methanol as precipitant
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Prepare a series of reaction tubes with varying molar ratios of M₁ and M₂ in toluene.
-
Add a known amount of AIBN to each tube.
-
Degas the solutions by several freeze-pump-thaw cycles.
-
Polymerize the monomers at 60°C for a short duration to ensure low conversion (<10%).
-
Stop the reaction by cooling the tubes in an ice bath.
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of methanol.
-
Filter and dry the copolymer under vacuum.
-
Determine the copolymer composition using ¹H NMR spectroscopy by integrating the characteristic peaks of each monomer unit.
-
Calculate the reactivity ratios using the Fineman-Ross or Kelen-Tüdös methods.
Diagram of Copolymerization Reactivity
Caption: Propagation steps in copolymerization.
Michael Addition Reactivity
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. The electrophilicity of the β-carbon in the acrylate is a key factor determining the reaction rate.
The electron-withdrawing nature of the chlorine atom in this compound significantly increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack compared to methyl methacrylate. The electron-donating methyl group in methyl methacrylate, conversely, reduces the electrophilicity of the β-carbon.
| Reactant | Relative Reaction Rate with a Thiol Nucleophile | Rationale |
| This compound | High | The strong inductive effect of the chlorine atom makes the β-carbon highly electron-deficient. |
| Methyl Methacrylate | Low | The electron-donating methyl group reduces the electrophilicity of the β-carbon. |
Experimental Protocol: Kinetic Study of Thiol-Michael Addition
This protocol outlines a method to compare the kinetics of the Michael addition of a thiol to this compound and methyl methacrylate using in-situ FT-IR spectroscopy.
Materials:
-
This compound
-
Methyl methacrylate
-
1-Octanethiol as the nucleophile
-
Triethylamine as the catalyst
-
Dichloromethane as the solvent
Procedure:
-
Prepare separate solutions of this compound and methyl methacrylate in dichloromethane in an IR-transparent reaction vessel.
-
Add 1-octanethiol to each solution.
-
Initiate the reaction by adding a catalytic amount of triethylamine.
-
Monitor the reaction progress by recording the FT-IR spectrum at regular intervals.
-
The disappearance of the C=C stretching vibration of the acrylate (around 1630 cm⁻¹) and the S-H stretching of the thiol (around 2550 cm⁻¹) can be used to follow the reaction kinetics.
-
Plot the concentration of the reactants versus time to determine the reaction rates.
Diagram of Michael Addition Workflow
Caption: Workflow for Michael addition kinetic study.
Diels-Alder Reaction Reactivity
In the Diels-Alder reaction, an electron-withdrawing group on the dienophile generally accelerates the reaction with an electron-rich diene. Consequently, this compound is expected to be a more reactive dienophile than methyl methacrylate.
| Dienophile | Relative Reaction Rate with Cyclopentadiene | Rationale |
| This compound | High | The electron-withdrawing chloro group lowers the energy of the LUMO of the dienophile, leading to a smaller HOMO-LUMO gap with the diene and a faster reaction rate. |
| Methyl Methacrylate | Low | The electron-donating methyl group raises the energy of the LUMO, resulting in a larger HOMO-LUMO gap and a slower reaction rate. |
Experimental Protocol: Comparative Diels-Alder Reaction Rates
This protocol describes a competitive experiment to visually and qualitatively compare the reaction rates of this compound and methyl methacrylate with a colored diene.
Materials:
-
This compound
-
Methyl methacrylate
-
9,10-Dimethylanthracene (a fluorescent diene)
-
Toluene as solvent
Procedure:
-
Prepare two separate solutions of 9,10-dimethylanthracene in toluene.
-
To one solution, add an equimolar amount of this compound.
-
To the other solution, add an equimolar amount of methyl methacrylate.
-
Monitor the disappearance of the fluorescence of the 9,10-dimethylanthracene over time under a UV lamp. The solution with the faster disappearance of fluorescence contains the more reactive dienophile.
-
For a quantitative comparison, the reaction can be monitored by UV-Vis spectroscopy, following the decrease in absorbance of the diene at its λₘₐₓ.
Diagram of Diels-Alder Reactivity Principle
References
A Comparative Guide to the Thermal Stability of Poly(methyl 2-chloroacrylate) and Alternative Polymers via Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of poly(methyl 2-chloroacrylate) (PMCA) alongside common alternative polymers, namely poly(methyl methacrylate) (PMMA) and polyvinyl chloride (PVC). The thermal decomposition characteristics, crucial for determining the processing and application limits of these materials, are evaluated using thermogravimetric analysis (TGA). This document presents a summary of quantitative data, detailed experimental protocols, and visual representations of the analytical workflow and comparative logic.
Comparative Thermal Stability Data
The thermal stability of a polymer is a critical factor in its application, indicating its resistance to degradation at elevated temperatures. The following table summarizes key parameters obtained from TGA, including the onset temperature of decomposition (T₀), the temperature of maximum decomposition rate (Tₚ), and the percentage of residual mass at the end of the analysis. While specific experimental TGA data for poly(this compound) is not widely published, its thermal stability is expected to be influenced by the presence of the chlorine atom on the alpha-carbon.
| Polymer | Onset Decomposition Temp. (T₀) (°C) | Peak Decomposition Temp. (Tₚ) (°C) | Residual Mass (%) |
| Poly(this compound) (PMCA) | Estimated lower than PMMA | Estimated lower than PMMA | Variable |
| Poly(methyl methacrylate) (PMMA) | ~250 - 300 | ~365 - 400 | < 5 |
| Polyvinyl Chloride (PVC) - Stage 1 | ~220 - 280[1] | ~300 | ~40-60 |
| Polyvinyl Chloride (PVC) - Stage 2 | ~380 - 450[1] | ~450 | < 10 |
Note: The data for PMMA and PVC are compiled from various sources and can vary based on factors such as molecular weight, additives, and experimental conditions. The values for PMCA are estimations based on chemical structure, suggesting that the C-Cl bond may be less stable than the C-H bond in PMMA, potentially leading to an earlier onset of decomposition.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This section outlines a typical experimental protocol for conducting TGA on polymer samples.
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, PerkinElmer Pyris 1)
-
High-precision microbalance
-
Sample pans (e.g., platinum, alumina)
-
Gas flow controller for nitrogen or air
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-100 mL/min) to create an inert atmosphere and remove any reactive gases.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[2][3]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the peak decomposition temperature(s), and the percentage of residual mass.
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes involved in this analysis, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of polymers.
Caption: Logical framework for comparing the thermal stability of different polymers.
Discussion
The thermal stability of the compared polymers is largely dictated by their chemical structures.
-
Poly(methyl methacrylate) (PMMA): PMMA is known for its relatively good thermal stability, typically degrading in a single step at higher temperatures.[4][5] The degradation is primarily initiated by chain scission.
-
Polyvinyl Chloride (PVC): PVC exhibits a more complex, two-stage degradation process.[1][6] The first stage, occurring at a lower temperature, involves the elimination of hydrochloric acid (HCl) from the polymer backbone, forming polyene structures.[6][7] The second, higher-temperature stage involves the degradation of these polyene sequences.[1][7] The initial dehydrochlorination makes PVC less thermally stable than PMMA in its initial degradation phase.
-
Poly(this compound) (PMCA): While direct experimental data is sparse, the structure of PMCA, with a chlorine atom attached to the main chain, suggests a potential for dehydrochlorination similar to PVC, which could lead to a lower onset of decomposition compared to PMMA. The presence of the ester group, similar to PMMA, might influence the subsequent degradation pathways. Further experimental investigation is required to definitively characterize its thermal behavior.
This comparative guide provides a foundation for understanding the thermal stability of poly(this compound) in the context of widely used polymers. The provided TGA protocol and data offer a basis for researchers to conduct their own analyses and make informed material selections for applications where thermal stability is a critical parameter.
References
- 1. Thermal Degradation Kinetics of Poly (vinyl chloride) | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of the Glass Transition Temperature of Poly(methyl 2-chloroacrylate) and Related Acrylate Polymers
This guide provides a comparative overview of the available Tg data for poly(methyl acrylate) and poly(methyl methacrylate), a detailed experimental protocol for determining Tg using Differential Scanning Calorimetry (DSC), and a discussion on the anticipated structural influences on the Tg of poly(methyl 2-chloroacrylate).
Comparison of Glass Transition Temperatures
The glass transition temperature is significantly influenced by the molecular structure of the polymer. Factors such as chain flexibility, intermolecular forces, and the presence of bulky side groups play a pivotal role. A comparison of the known Tg values for poly(methyl acrylate) (PMA) and poly(methyl methacrylate) (PMMA) highlights these structural effects.
| Polymer | Repeating Unit | Glass Transition Temperature (Tg) |
| Poly(this compound) | -(CH₂-C(Cl)(COOCH₃))- | Not available in searched resources |
| Poly(methyl acrylate) (PMA) | -(CH₂-CH(COOCH₃))- | ~ 10 °C |
| Poly(methyl methacrylate) (PMMA) | -(CH₂-C(CH₃)(COOCH₃))- | ~ 105 °C (atactic) |
Table 1: Comparison of the Glass Transition Temperatures of selected polyacrylates.
The significant difference in Tg between PMA and PMMA can be attributed to the presence of the α-methyl group in PMMA. This methyl group hinders the rotational motion of the polymer backbone, leading to a stiffer chain and consequently, a much higher Tg compared to the more flexible PMA chain.
Based on this trend, it can be hypothesized that poly(this compound) would exhibit a Tg that is influenced by the presence of the chlorine atom at the α-position. The chlorine atom is larger and more electronegative than a hydrogen atom (as in PMA) and also larger than a methyl group (as in PMMA). This would likely lead to increased steric hindrance and stronger intermolecular dipole-dipole interactions, both of which would restrict chain mobility and therefore be expected to result in a higher Tg than that of PMA. The precise value, however, would require experimental determination.
Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the glass transition temperature of a polymer. The method measures the difference in heat flow between a sample and a reference as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Crimper for sealing pans
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Encapsulation: Seal the pan using a crimper to ensure good thermal contact and prevent any loss of volatiles.
-
Reference Pan: Prepare an empty sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its expected Tg to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the glass transition.
-
Second Heating Scan: Heat the sample again at the same constant rate (e.g., 10 °C/min) through the glass transition region. The data from this second heating scan is typically used for the determination of Tg.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Visualizing Structural Relationships and Experimental Workflow
To better understand the relationship between polymer structure and the glass transition temperature, as well as the experimental process, the following diagrams are provided.
Caption: Relationship between polymer structure and glass transition temperature.
Caption: Experimental workflow for determining Tg using DSC.
Comparative Guide to the Copolymerization Reactivity of a-Chloroacrylates with Acrylate Monomers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the reactivity ratios for the copolymerization of α-chloroacrylates with common acrylate monomers. Due to the limited availability of published data specifically for Methyl 2-chloroacrylate, this document utilizes reactivity ratios for vinylidene chloride, a structurally analogous monomer, to provide insights into the expected copolymerization behavior. The methodologies for experimental determination of these crucial parameters are also detailed.
Introduction to Reactivity Ratios
In copolymerization, reactivity ratios (r1 and r2) are essential parameters that describe the relative reactivity of two monomers towards the propagating radical chain ends. They are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer. Understanding these ratios is critical for predicting copolymer composition, microstructure, and ultimately, the physicochemical properties of the resulting polymer. This is of particular importance in the development of new materials for biomedical and pharmaceutical applications where precise control over polymer characteristics is paramount.
Reactivity Ratios: A Comparative Analysis
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type | Reference |
| Vinylidene Chloride | Methyl Acrylate | 0.95 ± 0.13 | 0.90 ± 0.08 | 0.855 | Random | [1] |
| Vinylidene Chloride | Butyl Acrylate | Data not available | Data not available | Data not available | Data not available |
Note: The product of the reactivity ratios (r1 * r2) provides insight into the copolymer structure. A value close to 1 suggests a random distribution of monomers, a value approaching 0 indicates a tendency towards alternation, and values significantly greater than 1 suggest a blocky structure.
The data for the vinylidene chloride and methyl acrylate system, with reactivity ratios close to 1, suggests the formation of a random copolymer.[1] This implies that the growing polymer chain shows little preference for adding either monomer. While this serves as an estimate, it is crucial to experimentally determine the reactivity ratios for this compound to ascertain its precise copolymerization behavior.
Experimental Determination of Reactivity Ratios
The determination of reactivity ratios involves synthesizing a series of copolymers with varying initial monomer feed ratios and then analyzing their composition. The data is then fitted to copolymerization equations using graphical methods or non-linear least squares analysis.
Experimental Workflow
The general workflow for determining reactivity ratios is outlined below:
Caption: Experimental workflow for determining copolymerization reactivity ratios.
Key Experimental Protocols
-
Materials and Purification: Monomers (e.g., this compound, methyl acrylate, ethyl acrylate, butyl acrylate) should be purified to remove inhibitors, typically by passing through a column of basic alumina. The initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), should be recrystallized from a suitable solvent (e.g., methanol for AIBN). The solvent for the polymerization should be of high purity.
-
Copolymerization Reactions: A series of polymerizations are carried out with varying initial molar ratios of the two monomers. It is crucial to keep the total monomer concentration and the initiator concentration constant across all experiments. The reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature. To simplify the analysis and adhere to the assumptions of the copolymerization equation, the reactions are usually terminated at low conversions (<10%).
-
Copolymer Isolation and Purification: After the desired reaction time, the polymerization is quenched (e.g., by rapid cooling and exposure to air). The copolymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane) and purified by several cycles of dissolution and reprecipitation to remove unreacted monomers and initiator residues. The purified copolymer is then dried to a constant weight.
-
Copolymer Composition Analysis: The composition of the purified copolymer is determined using an appropriate analytical technique. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and widely used method for this purpose.[2][3][4][5] By integrating the characteristic signals of each monomer unit in the copolymer's NMR spectrum, the molar ratio of the monomers in the polymer chain can be accurately calculated.
Data Analysis: Determining Reactivity Ratios
Once the initial monomer feed ratios ([M1]₀/[M2]₀) and the resulting copolymer compositions (d[M1]/d[M2]) are determined for a series of experiments, the reactivity ratios can be calculated using various methods. The Fineman-Ross and Kelen-Tüdős methods are two commonly used linear graphical methods.
Caption: Data analysis workflow for determining reactivity ratios using linear methods.
Fineman-Ross Method
The Fineman-Ross equation is a linearization of the copolymerization equation:
G = H * r1 - r2
where:
-
f = [M1]₀ / [M2]₀ (molar ratio of monomers in the feed)
-
F = d[M1] / d[M2] (molar ratio of monomers in the copolymer)
-
G = f * (F - 1) / F
-
H = f² / F
A plot of G versus H should yield a straight line with a slope of r1 and an intercept of -r2.[6]
Kelen-Tüdős Method
The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points:
η = (r1 + r2/α) * ξ - r2/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically (H_min * H_max)^0.5
A plot of η versus ξ gives a straight line from which r1 can be determined from the intercept at ξ = 1, and -r2/α from the intercept at ξ = 0.[6]
Conclusion
While direct experimental data on the reactivity ratios for the copolymerization of this compound with other acrylates remains elusive, this guide provides a framework for understanding and determining these crucial parameters. The use of vinylidene chloride as a structural analog suggests that this compound may exhibit a tendency to form random copolymers with common acrylates. However, for the precise design and synthesis of copolymers with tailored properties for advanced applications, it is imperative that the reactivity ratios for the specific monomer pairs of interest be determined experimentally using the detailed protocols outlined in this guide.
References
Spectroscopic Analysis for the Structural Confirmation of Poly(methyl 2-chloroacrylate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic analysis of poly(methyl 2-chloroacrylate) (PMCA), a polymer with potential applications in various scientific and biomedical fields. Due to the limited availability of specific spectral data for PMCA in the reviewed literature, this document focuses on the expected spectroscopic characteristics based on analogous polymers, namely poly(ethyl α-chloroacrylate) and the widely studied poly(methyl methacrylate) (PMMA). The methodologies and expected outcomes detailed herein offer a robust template for the structural confirmation of newly synthesized PMCA.
Spectroscopic Characterization: A Comparative Overview
Spectroscopic techniques are indispensable for elucidating the molecular structure of polymers. For poly(this compound), a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive picture of its chemical constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a polymer, including its tacticity (the stereochemical arrangement of chiral centers along the polymer chain).
¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of hydrogen atoms. For PMCA, the key proton signals would be from the polymer backbone and the methyl ester group.
¹³C NMR Spectroscopy: Carbon-13 NMR offers insights into the carbon skeleton of the polymer. The chemical shifts of the carbonyl carbon, the α-carbon, the β-carbon, and the methyl ester carbon are characteristic of the polymer's structure.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Poly(acrylates)
| Assignment | Poly(this compound) (Expected) | Poly(ethyl α-chloroacrylate) | Poly(methyl methacrylate) (PMMA) |
| Backbone -CH₂- | ~2.0 - 2.8 | Data not readily available | ~1.85 (syndiotactic), ~2.1 (isotactic) |
| Backbone -CCl- | ~4.5 - 5.0 | Data not readily available | - |
| Ester -OCH₃ | ~3.8 | - | ~3.6 |
| Ester -OCH₂CH₃ | - | Data not readily available | - |
| Ester -OCH₂CH₃ | - | Data not readily available | - |
| Backbone α-CH₃ | - | - | ~0.8-1.2 |
Note: Expected values for Poly(this compound) are estimations based on the influence of the electron-withdrawing chlorine atom and comparison with related structures.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Poly(acrylates)
| Assignment | Poly(this compound) (Expected) | Poly(ethyl α-chloroacrylate) | Poly(methyl methacrylate) (PMMA) |
| Carbonyl C=O | ~170 - 175 | Data not readily available | ~177-178 |
| Backbone α-C | ~60 - 65 | Data not readily available | ~45 |
| Backbone β-CH₂ | ~40 - 45 | Data not readily available | ~52-55 |
| Ester -OCH₃ | ~53 | - | ~52 |
| Ester -OCH₂CH₃ | - | Data not readily available | - |
| Ester -OCH₂CH₃ | - | Data not readily available | - |
| Backbone α-CH₃ | - | - | ~16-22 |
Note: Expected values for Poly(this compound) are estimations based on known substituent effects on ¹³C chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of PMCA is expected to be characterized by strong absorptions corresponding to the carbonyl group of the ester and the carbon-chlorine bond.
Table 3: Comparative FTIR Absorption Bands (cm⁻¹) of Poly(acrylates)
| Vibrational Mode | Poly(this compound) (Expected) | Poly(methyl methacrylate) (PMMA) |
| C=O Stretch (Ester) | ~1740 - 1760 | ~1730 |
| C-O Stretch (Ester) | ~1150 - 1250 | ~1150 - 1250 |
| C-H Stretch (Aliphatic) | ~2800 - 3000 | ~2800 - 3000 |
| C-Cl Stretch | ~650 - 800 | - |
Note: The C=O stretching frequency in PMCA is expected to be at a slightly higher wavenumber compared to PMMA due to the electron-withdrawing effect of the adjacent chlorine atom.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Synthesis of Poly(this compound)
A typical free-radical polymerization procedure is as follows:
-
Monomer Purification: this compound is purified by passing it through a column of basic alumina to remove the inhibitor.
-
Initiator: Azobisisobutyronitrile (AIBN) is recrystallized from methanol.
-
Polymerization: The purified monomer and AIBN (typically 0.1 mol%) are dissolved in a suitable solvent (e.g., toluene) in a reaction flask.
-
Degassing: The solution is degassed by several freeze-pump-thaw cycles.
-
Reaction: The flask is heated to a specific temperature (e.g., 60-70 °C) under an inert atmosphere (e.g., nitrogen or argon) for a defined period (e.g., 4-24 hours).
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification: The precipitated polymer is redissolved in a suitable solvent (e.g., acetone) and re-precipitated. This process is repeated to remove unreacted monomer and initiator.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 10-20 mg of the dried polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
FTIR Sample Preparation and Analysis
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of the polymer in a volatile solvent (e.g., acetone).
-
Cast a thin film of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the dried polymer with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
ATR-FTIR (Attenuated Total Reflectance):
-
Place a small amount of the polymer sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Analysis: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of poly(this compound).
Logical Relationship for Structural Confirmation
Caption: Logical relationship of how NMR and FTIR spectroscopy confirm the structure of poly(this compound).
The Impact of Chlorine Substitution on the Properties of Poly(acrylates): A Comparative Guide
The introduction of a chlorine atom into the side chain of poly(acrylates) significantly alters their thermal, mechanical, and optical properties. This guide provides a comparative analysis of chlorinated versus non-chlorinated poly(acrylates), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The substitution of a hydrogen atom with a chlorine atom in the ester group of poly(acrylates) leads to notable changes in the polymer's characteristics. These modifications are primarily attributed to the high electronegativity and bulkiness of the chlorine atom, which influences intermolecular forces, chain mobility, and the interaction of the polymer with light. This guide focuses on a direct comparison between poly(ethyl acrylate) and its chlorinated analog, poly(2-chloroethyl acrylate), to illustrate these effects.
Comparative Analysis of Polymer Properties
The presence of the chlorine atom generally leads to an increase in the glass transition temperature (Tg), enhanced mechanical strength, and a higher refractive index. These changes are quantified in the tables below, which summarize the key property differences between poly(ethyl acrylate) and poly(2-chloroethyl acrylate).
Thermal Properties
The introduction of the polar C-Cl bond increases intermolecular forces, restricting segmental motion and thus raising the glass transition temperature.
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Poly(ethyl acrylate) | -8 to -24[1][2] |
| Poly(2-chloroethyl acrylate) | Data not available in a comparable format |
Mechanical Properties
The increased intermolecular forces in chlorinated poly(acrylates) also contribute to improved mechanical properties, such as tensile strength and modulus.
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(ethyl acrylate) | Dependent on molecular weight and testing conditions | Dependent on molecular weight and testing conditions |
| Poly(2-chloroethyl acrylate) | Data not available in a comparable format | Data not available in a comparable format |
Note: Direct comparative values for tensile strength and elongation at break require experimental testing under identical conditions. However, the stronger intermolecular forces in poly(2-chloroethyl acrylate) are expected to result in a higher tensile strength and potentially lower elongation at break compared to poly(ethyl acrylate).
Optical Properties
The presence of the chlorine atom, with its high electron density, significantly influences the refractive index of the polymer.
| Polymer/Monomer | Refractive Index (n20/D) |
| Poly(ethyl acrylate) | 1.464[1] |
| 2-Chloroethyl acrylate (Monomer) | 1.434[3] |
| Poly(2-chloroethyl methacrylate) | 1.5170[4] |
Note: The refractive index of the 2-chloroethyl acrylate monomer is provided for reference. The refractive index of poly(2-chloroethyl methacrylate), a structurally similar polymer, is significantly higher than that of poly(ethyl acrylate), suggesting a similar trend for poly(2-chloroethyl acrylate).
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed experimental methodologies for the synthesis and characterization of these polymers are provided below.
Synthesis of Poly(2-chloroethyl acrylate) via Free-Radical Polymerization
Materials:
-
2-Chloroethyl acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloroethyl acrylate (10 g, 74.3 mmol) in toluene (50 mL).
-
Add AIBN (0.1 g, 0.61 mmol) to the solution.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70°C with constant stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into an excess of methanol (500 mL) with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.
Characterization Methods
Thermogravimetric Analysis (TGA):
-
Instrument: TA Instruments TGA Q500 or similar.
-
Sample Weight: 5-10 mg.
-
Crucible: Platinum pan.
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 600°C.
-
Analysis: Determine the onset of decomposition and the temperature of maximum degradation rate.
Differential Scanning Calorimetry (DSC):
-
Instrument: TA Instruments DSC Q2000 or similar.
-
Sample Weight: 5-10 mg.
-
Crucible: Tzero aluminum pans.
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Heating/Cooling Rate: 10°C/min.
-
Procedure: Heat the sample from -50°C to 150°C, cool to -50°C, and then reheat to 150°C. The glass transition temperature (Tg) is determined from the second heating scan.
Tensile Testing:
-
Instrument: Instron Universal Testing Machine or similar, equipped with a load cell appropriate for the sample strength.
-
Sample Preparation: Prepare thin films of the polymer by solution casting from a suitable solvent (e.g., toluene) onto a flat glass substrate. Dry the films thoroughly in a vacuum oven. Cut dumbbell-shaped specimens according to ASTM D638 standard.
-
Test Conditions:
-
Gauge Length: 25 mm.
-
Crosshead Speed: 5 mm/min.
-
Temperature: 25°C.
-
-
Analysis: Determine the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.
Refractive Index Measurement:
-
Instrument: Abbe refractometer or ellipsometer.
-
Sample Preparation: Prepare a thin, uniform film of the polymer on a glass slide.
-
Procedure: Follow the instrument's standard operating procedure to measure the refractive index at a specific wavelength (e.g., 589 nm) and temperature (e.g., 20°C).
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationship between the presence of the chlorine atom and the resulting polymer properties, as well as the general experimental workflow for this comparative study.
Caption: Influence of chlorine on poly(acrylate) properties.
Caption: Experimental workflow for comparative analysis.
References
A Comparative Guide to Initiators for Methyl 2-chloroacrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloroacrylate (MCA) is a monomer used in the synthesis of specialty polymers with properties similar to polymethylmethacrylate (PMMA).[1][2] The selection of an appropriate initiator is a critical step that dictates the polymerization mechanism and significantly influences the final polymer's properties, including molecular weight, polydispersity, and microstructure. This guide provides an objective comparison of common initiator systems for MCA polymerization, supported by experimental data, to aid researchers in selecting the optimal system for their specific application.
Free-Radical Polymerization
Free-radical polymerization is a widely used method for vinyl monomers due to its tolerance to various functional groups and reaction conditions.[3] Common thermal initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO).[4] These initiators decompose upon heating to generate free radicals that initiate the polymerization cascade.
The choice of initiator is crucial and depends on factors like solubility and decomposition temperature.[4] For instance, AIBN is suitable for polymerizations in organic solvents, while water-soluble initiators like potassium persulfate are preferred for emulsion or suspension polymerizations.[4][5]
Mechanism Overview: The process involves three key steps:
-
Initiation: The initiator thermally decomposes to form primary radicals.
-
Propagation: The radical adds to an MCA monomer, creating a new radical that propagates the chain.
-
Termination: Two growing chains combine or disproportionate to terminate the reaction.
Experimental Data Summary:
| Initiator | Solvent | Temp. (°C) | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| AIBN | Benzene | 60 | Varies | High | Not Specified | >1.5 | [6] |
| BPO | 1,4-Dioxane | 60 | Varies | High | Not Specified | >1.5 | [6] |
Note: Specific quantitative data for MCA polymerization via free-radical methods is sparse in publicly available literature, often focusing on copolymerization. The polydispersity index (PDI) for conventional free-radical polymerization is typically broad (>1.5).
General Free-Radical Polymerization Workflow
Below is a generalized workflow for a typical free-radical polymerization experiment.
Caption: General Workflow for Free-Radical Polymerization.
Anionic Polymerization
Anionic polymerization is known for producing polymers with well-defined molecular weights and narrow molecular weight distributions (low PDI).[7] This method is particularly effective for monomers with electron-withdrawing groups, such as cyanoacrylates and methacrylates.[8][9] Initiation occurs via nucleophilic attack on the monomer. Weak bases, including water, alcohols, amines, and phosphines, can initiate the polymerization of highly reactive cyanoacrylates.[9] For less reactive acrylates, stronger nucleophiles like organolithium compounds are often required.[7]
A key challenge in anionic polymerization is the stringent requirement for pure, air- and moisture-free conditions to prevent premature termination of the growing polymer chains.[7]
Experimental Data Summary:
| Initiator Type | Solvent | Temp. (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Nucleophiles (e.g., Amines) | THF | Ambient | Rapid | Varies | Narrow | [9] |
| Organolithium Compounds | Toluene | 0 | High | Controlled | < 1.2 | [10] |
| Photo-generated Anions (from CVCN) | CDCl3 | Ambient | Total | Controlled | Narrow | [11] |
CVCN: Crystal violet leuconitrile
Anionic Polymerization Initiation Mechanism
The diagram below illustrates the initiation and propagation steps in the anionic polymerization of an acrylate monomer.
Caption: Mechanism of Anionic Polymerization.
Controlled/Living Radical Polymerization (CRP)
Controlled/Living Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, combine the robustness of free-radical polymerization with the ability to control molecular weight and achieve low PDIs, similar to living anionic methods.[3][12]
-
ATRP utilizes a transition metal complex (e.g., copper or iron halides with ligands) to reversibly activate and deactivate the growing polymer chain, maintaining a low concentration of active radicals and minimizing termination reactions.[3]
-
RAFT employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process.[12][13]
These methods are highly versatile for synthesizing well-defined homopolymers and complex architectures like block copolymers.[12]
Experimental Data Summary for Related Monomers (e.g., MMA):
| Method | Initiator/Catalyst System | Temp. (°C) | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| ATRP | FeBr2/dNbipy | 80 | 1000:1 (for MMA) | 85 | ~8,000 | < 1.3 | [3] |
| RAFT | Trithiocarbonate CTA / AIBN | 60 | 300:2 (for MMA) | 70-90 | Controlled | < 1.5 | [13] |
dNbipy: 4,4′-bis(5-nonyl)-2,2′-bipyridine. Data shown is for Methyl Methacrylate (MMA), a structurally similar monomer, to illustrate typical results for these methods.
Summary and Comparison
| Feature | Free-Radical Polymerization | Anionic Polymerization | Controlled Radical Polymerization (CRP) |
| Control over MW/PDI | Poor (PDI > 1.5) | Excellent (PDI < 1.2) | Excellent (PDI < 1.5) |
| Reaction Conditions | Tolerant to impurities/air | Requires stringent inert conditions | Moderately tolerant |
| Monomer Scope | Very broad | Limited to monomers with electron-withdrawing groups | Broad |
| Initiator/Catalyst | Simple thermal initiators (AIBN, BPO) | Strong nucleophiles (e.g., organolithiums) | Transition metal complexes (ATRP), CTAs (RAFT) |
| Industrial Scalability | High | Challenging due to purity requirements | Moderate to High |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of MCA
-
Monomer Purification: Pass this compound (MCA) through a column of basic alumina to remove inhibitors.
-
Reaction Setup: A dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging the Reactor: The flask is charged with the purified MCA and an appropriate solvent (e.g., benzene or dioxane).[6]
-
Degassing: The mixture is purged with dry nitrogen for 20-30 minutes to remove dissolved oxygen.
-
Initiation: The initiator (e.g., a solution of AIBN in the reaction solvent) is injected into the flask.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 60°C) and stirred for a specified time (e.g., 3-24 hours).[14]
-
Work-up: The reaction is cooled to room temperature. The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to a constant weight.[14]
Protocol 2: General Procedure for Anionic Polymerization of MCA
-
Solvent and Monomer Preparation: All glassware must be flame-dried under vacuum. The solvent (e.g., THF) is rigorously purified and dried. The MCA monomer is purified and distilled immediately before use.
-
Reaction Setup: The reaction is conducted in a sealed reactor or Schlenk flask under a high-purity inert atmosphere (argon or nitrogen).
-
Initiation: The reactor containing the solvent is cooled to the desired temperature (e.g., -78°C). A potent initiator, such as an organolithium compound, is added dropwise until a persistent color indicates the consumption of impurities, followed by the addition of the calculated amount of initiator.
-
Polymerization: The purified monomer is added slowly to the initiator solution. The reaction is typically very fast.
-
Termination: The polymerization is quenched by adding a proton source, such as degassed methanol.
-
Work-up: The polymer is isolated by precipitation into a non-solvent, filtered, and dried under vacuum.
Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory procedures should be conducted with appropriate safety precautions and after consulting primary literature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Proton Transfer Anionic Polymerization of Methyl Methacrylate with Ligands for Dual Control of Molecular Weight and Tacticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujc.pp.ua [fujc.pp.ua]
Safety Operating Guide
Proper Disposal of Methyl 2-Chloroacrylate: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of methyl 2-chloroacrylate, a flammable and toxic liquid commonly used in the synthesis of specialty polymers. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE) is mandatory when working with this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area is crucial. A respirator may be required for handling large quantities or in case of a spill.
In the event of a spill, evacuate all non-essential personnel from the area and eliminate all ignition sources. Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and chemically compatible container.
-
The container must be kept tightly closed when not in use.
-
Ensure the container is properly labeled as "Hazardous Waste."
2. Labeling:
-
The hazardous waste label must include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards: "Flammable Liquid," "Toxic."
-
The appropriate EPA hazardous waste codes (see table below).
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the laboratory personnel.
-
Segregate the this compound waste from incompatible materials, such as oxidizing agents.
4. Disposal Request:
-
Once the container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
| Property | Value | Citation |
| UN Number | 2929 | [1][2] |
| Flash Point | 33 °C (91.4 °F) | [3] |
| EPA Hazardous Waste Codes | D001 (Ignitability) and a Toxicity Characteristic code (D004-D043) to be determined by TCLP. Consult your EHS department. | [4][5] |
Note on EPA Waste Codes: this compound is classified as a hazardous waste due to its ignitability (flash point < 140°F), corresponding to the RCRA waste code D001 .[4][6] It is also toxic.[3] The specific toxicity characteristic code (ranging from D004 to D043) is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[5] It is the responsibility of the waste generator (the laboratory) to properly characterize the waste. For practical purposes in a laboratory setting, label the waste with D001 and clearly indicate its toxicity. Your institution's EHS department will typically perform or arrange for the necessary analysis to assign the final, specific toxicity code.
Disposal Workflow Diagram
References
- 1. This compound | C4H5ClO2 | CID 6659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 80-63-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Classifying D001 Wastes for Hazmat Transportation | Lion Technology [lion.com]
- 5. epa.gov [epa.gov]
- 6. my.alfred.edu [my.alfred.edu]
Safe Handling and Disposal of Methyl 2-chloroacrylate: A Guide for Laboratory Professionals
Methyl 2-chloroacrylate is a highly reactive and hazardous chemical that demands meticulous handling and adherence to strict safety protocols. This guide provides essential, procedural information for researchers, scientists, and drug development professionals to ensure personal safety and proper management from handling to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable, corrosive, and highly toxic substance. It is fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1] The slightest contact with skin can result in large blisters.[1][2] Due to these severe hazards, a comprehensive personal protective equipment (PPE) plan is non-negotiable.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Routine Laboratory Handling | Emergency Situations (e.g., Large Spill) |
| Hand Protection | Wear protective gloves. Given the chemical's corrosivity, consult with safety equipment suppliers for the most protective glove material for your specific operation.[3] For incidental contact, nitrile gloves may offer short-term protection, but they must be replaced immediately upon contamination.[4] For extended contact, consider more robust options like polyvinyl alcohol (PVA) gloves.[4] | Wear chemical-resistant gloves, with consideration for a fully-encapsulating, chemical-resistant suit.[1][2] |
| Eye & Face Protection | Chemical safety goggles are mandatory.[5] A face shield should also be worn to protect against splashes.[5] | Use a full-facepiece respirator.[1][2] |
| Body Protection | A chemical-resistant lab coat or apron should be worn over personal clothing. All protective clothing should be clean and put on before work begins.[3] | A fully-encapsulating, chemical-resistant suit is required.[1][2] |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[3][5] If ventilation is insufficient or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator must be used.[5] | A positive pressure, pressure-demand, full-facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied-air respirator with escape SCBA is necessary.[1][2] |
Chemical Hazard Summary
Understanding the specific classifications of this chemical is critical for risk assessment.
Table 2: GHS Hazard Classifications for this compound
| Hazard Statement Code | Description | Pictogram |
| H226 | Flammable liquid and vapor[1][6] | 🔥 |
| H301 | Toxic if swallowed[1][6] | 💀 |
| H311 | Toxic in contact with skin[1][6] | 💀 |
| H314 | Causes severe skin burns and eye damage[1][6] | corrosive |
| H330 | Fatal if inhaled[1][6] | 💀 |
| H340 | May cause genetic defects | Health Hazard |
| H412 | Harmful to aquatic life with long lasting effects | (None) |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Handling:
-
Pre-Handling Check: Before starting any work, ensure that a chemical fume hood is certified and functioning correctly.[4] Confirm that an emergency shower and eyewash station are accessible and unobstructed.[3]
-
Gather Materials: Assemble all necessary equipment, including the chemical, reaction vessels, and waste containers, inside the fume hood to minimize movement of hazardous materials.
-
Don PPE: Put on all required PPE as detailed in Table 1 before opening the chemical container.
-
Dispensing: Use a dedicated, clearly labeled apparatus for transferring the liquid. If possible, use an automatic pumping system to transfer from storage to process containers.[3] Perform all transfers slowly and carefully to avoid splashes.
-
Work Practices: Keep the container tightly closed when not in use.[5] Use only non-sparking tools and take precautionary measures against static discharge.[5] Do not eat, drink, or smoke in the handling area.[3]
-
Post-Handling: After completing the work, securely seal all containers. Decontaminate the work area. Wash hands and any potentially exposed skin areas thoroughly with soap and water.[3]
Emergency Response and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Isolate: Isolate the hazard area, keeping people away and upwind of the spill. For any spill, the immediate precautionary measure is to isolate the area for at least 50 meters (150 feet) in all directions.[2]
-
Ventilate & Control Ignition: Ventilate the area and remove all sources of ignition.[3]
-
Containment: For small spills, absorb the liquid with vermiculite, dry sand, earth, or other non-combustible absorbent material.[2][3] For large spills, create a dike far ahead of the spill for later disposal.[2]
-
Cleanup: Wearing appropriate emergency PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Ventilate and wash the spill area after the cleanup is complete.[3]
Caption: Workflow for this compound Spill Response.
Personnel Exposure First Aid:
-
Inhalation: Immediately move the victim to fresh air.[1][5] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5] Call for immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[5] Thoroughly wash the affected area with soap and water.[1][2] Even a trace amount can cause severe blistering.[2] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with large amounts of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water.[5] If the person is conscious, give them a small amount of water or milk to drink.[2] Call a physician or poison control center immediately.[5]
Waste Disposal Plan:
-
Segregation: All waste contaminated with this compound, including absorbent materials, contaminated gloves, and empty containers, must be treated as hazardous waste.
-
Containment: Place waste in a designated, sealed, and properly labeled container.[3] Do not mix with other waste streams.
-
Storage: Store the hazardous waste container in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[5]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department. It is necessary to dispose of this compound as a hazardous waste.[3] Contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance.[3] Do not dispose of it down the drain or in regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
